molecular formula C28H38O7 B1247899 Eucalyptone

Eucalyptone

Katalognummer: B1247899
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: KGPNGYABEKLGJP-YGRDELDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eucalyptone is a specialized phloroglucinol-sesquiterpenoid compound isolated from Eucalyptus species, identified as a major constituent in leaf extracts . This natural product is of significant interest in phytochemical and pharmacological research. Studies have identified it and its isomers in eucalyptus leaf residue through advanced techniques like UPLC-Q/TOF MS . A primary area of investigation for this compound is its role as a natural antioxidant. Research on eucalyptus leaf extract has indicated that this compound is one of the key compounds contributing to its antioxidative effects . Researchers value this compound for exploring oxidative processes and developing natural food additives or preservatives. This compound is provided For Research Use Only. This product is not intended for diagnostic or therapeutic applications and is strictly for use in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H38O7

Molekulargewicht

486.6 g/mol

IUPAC-Name

5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19?,22-,23-,28-/m1/s1

InChI-Schlüssel

KGPNGYABEKLGJP-YGRDELDPSA-N

Isomerische SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C

Kanonische SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C

Synonyme

eucalyptone

Herkunft des Produkts

United States

Foundational & Exploratory

Eucalyptone (1,8-Cineole): A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Eucalyptone, scientifically known as 1,8-cineole, is a monoterpenoid ether that is a major constituent of the essential oils of many plant species. Renowned for its characteristic camphor-like aroma and significant therapeutic potential, it is a key ingredient in pharmaceuticals, flavorings, and fragrances. Its anti-inflammatory, antioxidant, and antimicrobial properties have made it a subject of intense research. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed examination of its complex biosynthetic pathway. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom, though it is most famously associated with the Eucalyptus genus. The leaves are the primary site of synthesis and storage of this valuable compound. Commercial production of this compound-rich essential oil is predominantly achieved through the steam distillation of fresh Eucalyptus leaves[1]. Several other plant genera, such as Salvia (sage), are also notable sources.[2]

Data Presentation: this compound Content in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, geographical location, and developmental stage of the plant. The following table summarizes the this compound content in the essential oils of several key species.

Plant SpeciesCommon NamePlant PartThis compound (1,8-Cineole) Content (%)
Eucalyptus globulusTasmanian Blue GumLeaves≥ 70%
Eucalyptus camaldulensisRiver Red GumLeavesVaries significantly between young and mature leaves
Salvia officinalisCommon SageLeavesMajor monoterpene component
Rosmarinus officinalis (cineole chemotype)RosemaryLeavesCan be a major component depending on the chemotype[2]
Laurus nobilisBay LaurelLeavesSignificant component

Table 1: Summary of this compound (1,8-cineole) concentration in the essential oils derived from various plant sources. Data compiled from multiple sources indicating typical or minimum required content for commercial oils.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from primary metabolites. As a monoterpene, its carbon skeleton is derived from two five-carbon isoprene units: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Precursor Synthesis: The MEP Pathway

In plants, the precursors IPP and DMAPP are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[3]

  • Initial Condensation: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.

  • Key Enzyme - DXS: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical rate-limiting enzyme in this pathway.[3]

  • Formation of IPP and DMAPP: A series of enzymatic reactions converts the initial product into IPP and DMAPP.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 compound, geranyl diphosphate (GPP).[4][5] GPP is the universal precursor for all monoterpenes.

Cyclization to this compound

The final and most critical step is the conversion of the linear GPP into the bicyclic ether structure of this compound. This reaction is catalyzed by the enzyme 1,8-cineole synthase (CinS) , a type of monoterpene synthase.[2][6]

The proposed mechanism involves several key steps:

  • Ionization: GPP is isomerized to linalyl diphosphate (LPP), followed by the removal of the diphosphate group to generate a carbocation.[6]

  • Cyclization: The carbocation undergoes cyclization to form the α-terpinyl cation intermediate.[4][7]

  • Water Capture & Ring Closure: A water molecule attacks the carbocation. The subsequent loss of a proton and a second ring-forming reaction yields the final 1,8-cineole (this compound) product. The ether oxygen atom in the final molecule is derived solely from water.[6][7]

A study on Eucalyptus globulus leaves demonstrated a significant positive correlation between the activity of DXS and CinS and the relative content of 1,8-cineole, highlighting their roles as key regulatory points in the pathway.[8]

Biosynthesis Visualization

This compound Biosynthesis Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Synthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP DXS DXS GAP Glyceraldehyde-3-P GAP->DXP MEP MEP DXP->MEP DXR GPP Geranyl Diphosphate (GPP) IPP Isopentenyl Diphosphate (IPP) MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP->DMAPP IPP->DMAPP IPPI GPPS GPPS This compound This compound (1,8-Cineole) GPP->this compound CinS 1,8-Cineole Synthase (CinS) DXS->DXP GPPS->GPP CinS->this compound

Caption: Overview of the this compound biosynthetic pathway.

GPP Cyclization Mechanism cluster_enzyme Catalyzed by 1,8-Cineole Synthase GPP Geranyl-PP LPP (3R)-Linalyl-PP GPP->LPP Isomerization TerpinylCation α-Terpinyl Cation LPP->TerpinylCation Ionization (-OPP) & Cyclization Terpineol α-Terpineol TerpinylCation->Terpineol + H₂O - H⁺ This compound 1,8-Cineole (this compound) Terpineol->this compound Heterocyclization

Caption: Cyclization mechanism of GPP to this compound.

Experimental Protocols

This section details common methodologies for the extraction, quantification, and study of this compound and its biosynthesis.

Protocol: Extraction of this compound via Steam Distillation

This protocol is a standard method for extracting essential oils rich in this compound from plant material.[1]

Objective: To isolate essential oil from fresh Eucalyptus leaves.

Materials:

  • Freshly harvested Eucalyptus leaves.

  • Distilled water.

  • Clevenger-type apparatus.

  • Round-bottom flask (2 L).

  • Heating mantle.

  • Separatory funnel.

  • Anhydrous sodium sulfate.

  • Glass vials for storage.

Methodology:

  • Preparation: Weigh approximately 200-300 g of fresh, clean Eucalyptus leaves. Coarsely chop the leaves to increase surface area.

  • Apparatus Setup: Place the chopped leaves into the 2 L round-bottom flask and add approximately 1 L of distilled water, ensuring the leaves are fully submerged.

  • Distillation: Assemble the Clevenger apparatus according to the manufacturer's instructions. Heat the flask using the heating mantle to boil the water. The steam will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam-oil mixture travels to the condenser, where it cools and liquefies. The condensate collects in the graduated collection tube of the Clevenger apparatus.

  • Separation: As essential oil is immiscible with and less dense than water, it will form a distinct layer on top of the hydrosol (condensed water). The condensed water is automatically recycled back into the boiling flask.

  • Collection: Continue the distillation for 3-4 hours, or until no more oil is collected. Allow the apparatus to cool completely. Carefully drain the oil from the collection tube into a separatory funnel.

  • Drying: Drain the lower aqueous layer. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.

  • Storage: Decant the clear, dry oil into an amber glass vial. Store at 4°C in the dark.

Protocol: Quantification by Gas Chromatography (GC-FID)

This protocol outlines the quantification of this compound in an essential oil sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).[1][9]

Objective: To determine the percentage content of 1,8-cineole in the extracted essential oil.

Materials & Equipment:

  • Extracted essential oil sample.

  • Hexane (or other suitable solvent), chromatography grade.

  • 1,8-cineole analytical standard.

  • Gas chromatograph with FID.

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler vials.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane. For example, add 10 µL of oil to 990 µL of hexane in a GC vial.

  • Standard Preparation: Prepare a series of calibration standards of 1,8-cineole in hexane (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).

  • GC-FID Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL.

    • Split Ratio: 1:50.

    • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min.

  • Analysis: Inject the standard solutions to create a calibration curve. Inject the prepared sample solution.

  • Quantification: Identify the 1,8-cineole peak in the sample chromatogram by comparing its retention time to that of the analytical standard. Quantify the amount using the calibration curve or determine the relative percentage using the area normalization method, where the area of the 1,8-cineole peak is divided by the total area of all peaks in the chromatogram.

Protocol: Experimental Workflow for Biosynthesis Studies

This workflow integrates phytochemical analysis with molecular biology techniques to investigate the biosynthesis of this compound.

Experimental Workflow for Biosynthesis Studies cluster_Phytochem Phytochemical Analysis cluster_MolBio Molecular Analysis PlantMaterial 1. Plant Material Collection (e.g., Young vs. Mature Leaves) Extraction 2a. Steam Distillation PlantMaterial->Extraction RNA_Extraction 2b. Total RNA Extraction PlantMaterial->RNA_Extraction GCMS 3a. GC-MS/FID Analysis (Identification & Quantification) Extraction->GCMS Data1 4a. This compound Yield Data GCMS->Data1 Correlation 5. Correlative Analysis Data1->Correlation cDNA_Synth 3b. cDNA Synthesis RNA_Extraction->cDNA_Synth qPCR 4b. qPCR Analysis (CinS, DXS gene expression) cDNA_Synth->qPCR Data2 5b. Gene Expression Data qPCR->Data2 Data2->Correlation Conclusion 6. Conclusion on Biosynthetic Regulation Correlation->Conclusion

Caption: Workflow for biosynthesis and gene expression studies.

Conclusion

This compound (1,8-cineole) is a monoterpenoid of significant economic and therapeutic value, primarily sourced from Eucalyptus species. Its biosynthesis is a well-defined process beginning with the MEP pathway and culminating in a complex cyclization reaction catalyzed by 1,8-cineole synthase. Understanding the natural sources, biosynthetic pathway, and key regulatory enzymes such as DXS and CinS is crucial for applications ranging from quality control of essential oils to metabolic engineering efforts aimed at enhancing its production. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to extract, quantify, and further investigate this important natural product.

References

Eucalyptol: A Comprehensive Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eucalyptol, also known as 1,8-cineole, is a cyclic ether and a monoterpenoid that is the primary bioactive constituent of Eucalyptus oil. It is a colorless liquid with a characteristic camphor-like odor and has been traditionally used for its medicinal properties, particularly in the management of respiratory ailments.[1][2] This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of eucalyptol, with a focus on its mechanisms of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Profile

Eucalyptol exhibits a broad spectrum of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4]

Anti-inflammatory Activity

Eucalyptol has demonstrated significant anti-inflammatory effects in various preclinical models. Its primary mechanism involves the suppression of pro-inflammatory cytokines and modulation of key signaling pathways involved in the inflammatory cascade.

Mechanism of Action: Eucalyptol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6] Specifically, eucalyptol can inhibit the nuclear translocation of the p65 subunit of NF-κB and reduce the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][6][7]

Experimental Evidence: In a murine model of carrageenan-induced paw edema, eucalyptol significantly reduced paw swelling, demonstrating its in vivo anti-inflammatory efficacy. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that eucalyptol dose-dependently inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines.

Antioxidant Activity

Eucalyptol possesses notable antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress.

Mechanism of Action: The antioxidant effects of eucalyptol are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Experimental Evidence: The antioxidant capacity of eucalyptol has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. In these assays, eucalyptol demonstrates significant radical scavenging and reducing capabilities.

Antimicrobial Activity

Eucalyptol has been reported to exhibit broad-spectrum antimicrobial activity against a range of bacteria, fungi, and viruses.[5]

Mechanism of Action: The antimicrobial action of eucalyptol is believed to involve the disruption of microbial cell membrane integrity and the inhibition of essential cellular processes.

Experimental Evidence: The antimicrobial efficacy of eucalyptol has been quantified by determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms using methods like broth microdilution.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from various pharmacological studies on eucalyptol.

ParameterAssay/ModelResultReference
Anti-inflammatory Activity
IC50 (ROS Production)MSU-induced RAW264.7 cells1.09 ± 0.16 µM[3]
Antioxidant Activity
IC50 (DPPH Assay)1.75–12.62 mg/ml[8]
IC50 (ABTS Assay)14.2-171.3 µg/mL[9]
Antimicrobial Activity
MIC (Various Bacteria)Broth Microdilution0.5 to 7 µL/mL[7]
MBC (Various Bacteria)Broth Microdilution2.5 to 20 µL/mL[7]

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Treatment: Eucalyptol is administered orally at various doses. The control group receives the vehicle.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay

This is a common in vitro method to assess antioxidant activity.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Different concentrations of eucalyptol are prepared in methanol.

    • A fixed volume of the DPPH solution is added to each concentration of the sample.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[10][11]

Broth Microdilution Method for MIC Determination

This is a standard in vitro method to determine the minimum inhibitory concentration of an antimicrobial agent.

  • Microorganisms: Standard strains of bacteria are used.

  • Media: Mueller-Hinton Broth (MHB) is typically used.

  • Procedure:

    • Serial two-fold dilutions of eucalyptol are prepared in MHB in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of eucalyptol that completely inhibits the visible growth of the microorganism.

Toxicological Profile

The safety profile of eucalyptol has been evaluated in various toxicological studies.

Acute Toxicity

Acute toxicity studies are conducted to determine the median lethal dose (LD50) and to identify potential target organs of toxicity after a single high dose.

Experimental Protocol (Following OECD Guideline 423):

  • Animals: Typically, female rats are used.

  • Dosing: A single oral dose of eucalyptol is administered by gavage. The starting dose is usually 2000 mg/kg.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days.

  • LD50 Determination: The LD50 is determined based on the mortality observed at different dose levels.

Subchronic Toxicity

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a period of 28 or 90 days.

Experimental Protocol (Following OECD Guideline 407):

  • Animals: Male and female rats are used.

  • Dosing: Eucalyptol is administered daily by gavage at three different dose levels for 28 days.

  • Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Analysis: At the end of the study, hematological and clinical biochemistry parameters are analyzed. A complete necropsy and histopathological examination of organs are performed.

  • NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Developmental and Reproductive Toxicity (DART)

DART studies are performed to evaluate the potential adverse effects of a substance on reproduction and development.

Experimental Protocol (Following OECD Guideline 414 for Prenatal Developmental Toxicity):

  • Animals: Pregnant female rats are used.

  • Dosing: Eucalyptol is administered daily by gavage during the period of organogenesis (gestation days 6-15).

  • Maternal Evaluation: Maternal body weight, food consumption, and clinical signs are monitored.

  • Fetal Evaluation: Near the end of gestation, fetuses are delivered by cesarean section and examined for external, visceral, and skeletal abnormalities.

Quantitative Toxicological Data

The following table summarizes the key quantitative data from various toxicological studies on eucalyptol.

ParameterSpeciesRouteValueReference
Acute Toxicity
LD50RatOral2480 mg/kg[2]
LD50MouseOral3320 mg/kg[12]
Subchronic Toxicity
NOAEL (Female Rat)RatOral (2 weeks)100 mg/kg/day[11][12]
LOAEL (Female Rat)RatOral (2 weeks)300 mg/kg/day[11][12]
LOAEL (Male Rat)RatOral (2 weeks)100 mg/kg/day[12]
Developmental Toxicity
Developmental NOAELRatOral300 mg/kg/day[5]
Reproductive Toxicity
Fertility NOAELRatOral600 mg/kg/day[5]

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of eucalyptol is crucial for its development as a therapeutic agent.

Absorption: Eucalyptol is rapidly absorbed after oral administration.

Distribution: It is widely distributed throughout the body and has been shown to cross the blood-brain barrier.[13]

Metabolism: Eucalyptol is primarily metabolized in the liver via oxidation to form various hydroxylated derivatives.

Excretion: The metabolites of eucalyptol are mainly excreted in the urine.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of eucalyptol in rats.

ParameterValueReference
Tmax (Time to maximum concentration)2 - 4 hours[14]
t1/2 (Half-life)~2.3 hours[14]
Experimental Protocol for Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats are used.

  • Dosing: A single oral dose of eucalyptol is administered.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Sample Analysis: The concentration of eucalyptol in plasma or serum is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Signaling Pathways and Visualizations

NF-κB Signaling Pathway

Eucalyptol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Eucalyptol has been shown to inhibit the nuclear translocation of p65.[6][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Eucalyptol Eucalyptol Eucalyptol->IkBa_NFkB inhibits degradation Eucalyptol->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Eucalyptol's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Eucalyptol has been shown to reduce the phosphorylation of key kinases in this pathway, including ERK, JNK, and p38.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS Receptor Receptor LPS->Receptor Upstream_Kinases Upstream Kinases Receptor->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Eucalyptol Eucalyptol Eucalyptol->ERK inhibits phosphorylation Eucalyptol->JNK inhibits phosphorylation Eucalyptol->p38 inhibits phosphorylation

Caption: Eucalyptol's modulation of the MAPK signaling pathway.

Experimental Workflow: In Vivo Anti-inflammatory Assay

The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Random Grouping (Control & Treatment) acclimatization->grouping treatment Oral Administration (Vehicle or Eucalyptol) grouping->treatment induction Induction of Inflammation treatment->induction measurement Data Collection (e.g., Paw Volume) induction->measurement analysis Statistical Analysis measurement->analysis end End analysis->end

Caption: Workflow for an in vivo anti-inflammatory experiment.

Conclusion

Eucalyptol presents a promising pharmacological profile characterized by potent anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanisms of action are well-documented to involve the modulation of key inflammatory signaling pathways. The toxicological data available to date suggest a favorable safety profile, with established LD50, NOAEL, and LOAEL values from preclinical studies. The pharmacokinetic properties of eucalyptol indicate good absorption and distribution. This comprehensive technical guide provides a solid foundation for further research and development of eucalyptol as a potential therapeutic agent for a variety of inflammatory and infectious diseases. Further investigation into its long-term safety and clinical efficacy is warranted.

References

An In-depth Technical Guide to the Spectroscopic Data and Analysis of Eucalyptone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptone, a phloroglucinol-terpene adduct isolated from Eucalyptus species, notably Eucalyptus globulus, has garnered interest within the scientific community for its potential biological activities. As a member of the diverse class of formyl phloroglucinol meroterpenoids, this compound's unique structural architecture, featuring a sesquiterpene moiety linked to a phloroglucinol core, makes it a compelling target for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)Assignment
Data unavailable in publicly accessible sources

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data unavailable in publicly accessible sources

Note: Specific peak assignments for ¹H and ¹³C NMR are detailed in specialized chemical literature and databases. The data presented here is a general representation based on the known structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer valuable clues about the molecule's structure.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
Data unavailable in publicly accessible sourcesMolecular Ion [M]⁺
Data unavailable in publicly accessible sourcesFragment Ions

Note: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₂₈H₃₈O₇) and characteristic fragmentation patterns related to the loss of its functional groups and cleavage of the terpene and phloroglucinol moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
Data unavailable in publicly accessible sourcesO-H (hydroxyl) stretching
Data unavailable in publicly accessible sourcesC=O (carbonyl) stretching
Data unavailable in publicly accessible sourcesC-H (alkane) stretching
Data unavailable in publicly accessible sourcesC=C (aromatic) stretching
Data unavailable in publicly accessible sourcesC-O (ether/ester) stretching

Note: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of well-established laboratory procedures.

Isolation and Purification of this compound from Eucalyptus globulus

A general protocol for the isolation of phloroglucinol-terpene adducts from Eucalyptus leaves is as follows:

  • Extraction: Dried and powdered leaves of Eucalyptus globulus are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically carried out for an extended period to ensure the efficient recovery of secondary metabolites.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A more refined separation technique, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient, to isolate pure this compound.

Spectroscopic Analysis

For NMR analysis, a pure sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

For GC-MS analysis of extracts containing this compound, the following general procedure can be applied:

  • Sample Preparation: The plant extract or purified fraction is dissolved in a volatile organic solvent.

  • Injection: A small volume of the sample is injected into the GC instrument.

  • Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected based on their mass-to-charge ratio.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, preliminary research and studies on related phloroglucinol-terpene adducts suggest potential biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Phloroglucinol derivatives have been reported to exhibit antibacterial properties.[2] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane integrity, leading to cell death.[1]

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds isolated from Eucalyptus species.[3] For related compounds like phloroglucinol, the anticancer mechanism has been shown to involve the induction of apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the regulation of key signaling pathways. For instance, the structurally related compound Eucalyptol has been shown to exert its anti-tumor effects by modulating pathways such as the PI3K/Akt/mTOR pathway.[5] It is plausible that this compound may share similar mechanisms of action.

Below is a conceptual diagram illustrating a potential workflow for the investigation of this compound's biological activity.

Conceptual Workflow for this compound Bioactivity Screening cluster_extraction Isolation & Identification cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_development Drug Development Eucalyptus Eucalyptus globulus leaves Extraction Solvent Extraction Eucalyptus->Extraction Purification Chromatography (CC, HPLC) Extraction->Purification This compound Pure this compound Purification->this compound Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) This compound->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Apoptosis) This compound->Anticancer Membrane Cell Membrane Integrity Antimicrobial->Membrane Signaling Signaling Pathway Analysis (e.g., Western Blot, PCR) Anticancer->Signaling Lead Lead Compound Optimization Signaling->Lead

Caption: Workflow for this compound Investigation.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide provides a summary of the available spectroscopic information and general experimental protocols for its study. Further research is warranted to fully characterize its spectroscopic properties, elucidate its specific biological mechanisms, and explore its potential as a lead compound in drug discovery programs. The detailed spectroscopic data, once fully available, will be crucial for quality control, synthetic efforts, and a deeper understanding of its structure-activity relationships.

References

Eucalyptol (1,8-Cineole): A Bioactive Compound in Plants - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "eucalyptone" is a less common and potentially ambiguous term in scientific literature. It is often used interchangeably with, or as a misnomer for, eucalyptol (also known as 1,8-cineole), the primary and most well-researched bioactive monoterpenoid found in the essential oils of many species of the Eucalyptus genus. This technical guide will focus on the extensive body of research surrounding eucalyptol, providing an in-depth analysis of its role as a significant bioactive compound in plants. Eucalyptol is recognized for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the quantitative bioactivity, experimental methodologies, and underlying molecular mechanisms of eucalyptol.

Quantitative Bioactivity of Eucalyptol

The biological effects of eucalyptol have been quantified in numerous studies, providing valuable data for assessing its therapeutic potential. The following tables summarize key quantitative data on its antioxidant, anti-inflammatory, and antimicrobial activities.

Table 1: Antioxidant Activity of Eucalyptol

Assay TypeTest SystemIC50 Value / % InhibitionReference
DPPH Radical ScavengingChemical AssayIC50: 117.3 µL/mL[3]
ABTS Radical ScavengingChemical AssayIC50: 62.96 µL/mL[3]

Table 2: Anti-inflammatory Activity of Eucalyptol

Assay TypeTest SystemIC50 Value / % InhibitionReference
Cyclooxygenase-1 (COX-1) InhibitionEnzyme AssayPreferential for COX-2[4][5]
Cyclooxygenase-2 (COX-2) InhibitionEnzyme AssayMaximum inhibition of 86% at ~300 mg/L[4]
Cytokine Production (TNF-α)Human MonocytesInhibition of production[6]
Cytokine Production (IL-1β)Human MonocytesInhibition of production[6]

Table 3: Antimicrobial Activity of Eucalyptol

MicroorganismAssay TypeMIC ValueReference
Staphylococcus aureus (MRSA)Broth Microdilution0.032 mg/mL to 10 mg/mL[2]
Escherichia coliBroth MicrodilutionGeometric Mean MIC: 1.2% (v/v) for various Eucalyptus oils[7]
Candida albicansBroth MicrodilutionMIC: 31.3 µg/mL[8]
Proteus vulgarisBroth MicrodilutionMIC: 62.5 µg/mL[8]
Acinetobacter baumanniiBroth MicrodilutionGeometric Mean MIC: 1.2% (v/v) for various Eucalyptus oils[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to determine the bioactivity of eucalyptol.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Eucalyptol (or plant extract)

    • Ascorbic acid (positive control)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Preparation of Sample Solutions: Prepare a stock solution of eucalyptol in the same solvent used for the DPPH solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Reaction Setup:

      • In a 96-well plate, add a specific volume of each eucalyptol dilution to different wells.

      • Prepare a blank containing only the solvent.

      • Prepare a control containing the DPPH solution and the solvent.

      • Add an equal volume of the DPPH working solution to all wells containing the sample and the control.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[4][5][9]

2. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase component of the enzyme is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this activity is proportional to the inhibition of COX.

  • Materials:

    • COX-2 enzyme (human recombinant)

    • Assay buffer

    • Heme

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric probe

    • Eucalyptol

    • Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the supplier's instructions. This typically involves diluting the enzyme, substrate, and probe to their working concentrations.

    • Plate Setup:

      • Add the assay buffer, heme, and COX-2 enzyme to the appropriate wells of a 96-well plate.

      • Add various concentrations of eucalyptol, the positive control, or a vehicle control (e.g., DMSO) to the wells.

    • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • The percent inhibition for each concentration of eucalyptol is determined relative to the vehicle control.

      • The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[1][10]

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of Eucalyptol

Eucalyptol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the subsequent downregulation of pro-inflammatory mediators.

eucalyptol_anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to promoter regions of COX2 COX-2 DNA->COX2 Transcription iNOS iNOS DNA->iNOS Transcription TNFa TNF-α DNA->TNFa Transcription IL1b IL-1β DNA->IL1b Transcription Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL1b->Inflammation Eucalyptol Eucalyptol Eucalyptol->IKK Inhibits Eucalyptol->NFkB_active Inhibits nuclear translocation

Caption: Eucalyptol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Biosynthesis of Eucalyptol (1,8-Cineole)

Eucalyptol is a monoterpene synthesized in plants through the methylerythritol phosphate (MEP) pathway, starting from geranyl pyrophosphate (GPP).

eucalyptol_biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate (LPP) (Bound Intermediate) GPP->LPP Isomerization Cineole_synthase 1,8-Cineole Synthase Terpinyl_cation α-Terpinyl Cation LPP->Terpinyl_cation Cyclization Alpha_terpineol α-Terpineol Terpinyl_cation->Alpha_terpineol Water H₂O Water->Alpha_terpineol Nucleophilic attack Eucalyptol Eucalyptol (1,8-Cineole) Alpha_terpineol->Eucalyptol Cyclization Cineole_synthase->Eucalyptol Catalyzes experimental_workflow Plant_material Plant Material (e.g., Eucalyptus leaves) Extraction Extraction (e.g., Hydrodistillation) Plant_material->Extraction Essential_oil Essential Oil Extraction->Essential_oil Chromatography Chromatography (e.g., GC-MS) Essential_oil->Chromatography Bioassays Bioactivity Assays (Antioxidant, Anti-inflammatory, Antimicrobial) Essential_oil->Bioassays Compound_ID Compound Identification (Eucalyptol) Chromatography->Compound_ID Compound_ID->Bioassays Informed by Data_analysis Data Analysis (IC50, MIC determination) Bioassays->Data_analysis Results Results & Conclusion Data_analysis->Results

References

Preliminary In-Vitro Efficacy of Eucalyptol and Eucalyptus Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on the efficacy of Eucalyptol (1,8-cineole) and various Eucalyptus species extracts. The content herein summarizes key findings related to their anti-inflammatory and anticancer properties, details the experimental methodologies used in these studies, and presents visual representations of the implicated signaling pathways.

Anti-inflammatory Activity

Eucalyptol and extracts from Eucalyptus species have demonstrated significant anti-inflammatory effects in various in-vitro models. The primary mechanism of action involves the suppression of pro-inflammatory cytokines and mediators, largely through the inhibition of the NF-κB and MAPK signaling pathways.

Quantitative Data Summary
Compound/ExtractCell Line/SystemAssayTargetConcentrationResult
Eucalyptol (1,8-cineole)Human MonocytesELISATNF-α1.5 µg/mL (10⁻⁵ M)99% inhibition[1]
Eucalyptol (1,8-cineole)Human MonocytesELISAIL-1β1.5 µg/mL (10⁻⁵ M)84% inhibition[1]
Eucalyptol (1,8-cineole)Human MonocytesELISAIL-61.5 µg/mL (10⁻⁵ M)76% inhibition[1]
Eucalyptol (1,8-cineole)Human MonocytesELISAIL-81.5 µg/mL (10⁻⁵ M)65% inhibition[1]
Eucalyptus globulus oilTHP-1 cellsImmunofluorescenceNF-κB p65 nuclear translocation1, 10, 100 mg/LConcentration-dependent inhibition[2]
Eucalyptus citriodora essential oil (Fraction F)RAW264.7 macrophagesGriess AssayNitric Oxide (NO)12.5 - 100 µg/mLConcentration-dependent inhibition
Eucalyptus citriodora essential oil (Fraction F)RAW264.7 macrophagesELISATNF-α, IL-612.5 - 100 µg/mLConcentration-dependent inhibition[3]
Experimental Protocols

This protocol outlines the methodology to assess the anti-inflammatory effects of a test compound, such as Eucalyptol, on human monocytes.

1. Cell Culture and Treatment:

  • Human monocytes (e.g., from peripheral blood mononuclear cells or a cell line like THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 24-well plates at a density of 1x10⁵ cells/well.[4]

  • Cells are pre-incubated with various concentrations of the test compound (e.g., Eucalyptol at 10⁻⁶ M and 10⁻⁵ M) for a specified period (e.g., 30 minutes).[1][2]

2. Stimulation:

  • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 50 ng/mL to 1 µg/mL.[2][4]

  • The cells are then incubated for a period ranging from 4 to 24 hours at 37°C in a 5% CO₂ atmosphere.[1][4]

3. Cytokine Measurement:

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][3]

This protocol describes the use of immunofluorescence to visualize the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.

1. Cell Preparation and Treatment:

  • THP-1 cells are cultured as described above and seeded onto coverslips in a 6-well plate.

  • Cells are pre-treated with the test compound (e.g., Eucalyptus globulus oil at 1, 10, and 100 mg/L) for 30 minutes.[2]

  • Cells are then stimulated with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.[2]

2. Immunofluorescence Staining:

  • After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Non-specific binding is blocked with a blocking buffer (e.g., 5% BSA in PBS).

  • Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by incubation with a fluorescently labeled secondary antibody.

  • The cell nuclei are counterstained with a DNA-binding dye like DAPI.

3. Imaging and Analysis:

  • The coverslips are mounted on microscope slides and visualized using a fluorescence or confocal microscope.

  • The localization of the p65 subunit (cytoplasmic vs. nuclear) is observed. Inhibition of nuclear translocation is indicated by the retention of the p66 subunit in the cytoplasm in the presence of the test compound.[2]

Signaling Pathway Visualization

Eucalyptol_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Enters Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates gene expression of Eucalyptol Eucalyptol Eucalyptol->IKK Inhibits Eucalyptol->NFkB Inhibits nuclear translocation Eucalyptus_Extract_Apoptosis_Pathway Eucalyptus_Extract Eucalyptus Extract Bcl2 Bcl-2 (Anti-apoptotic) Eucalyptus_Extract->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Eucalyptus_Extract->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

References

Eucalyptol (1,8-Cineole) Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This technical guide provides a comprehensive overview of the solubility of eucalyptol (1,8-cineole), a key compound in pharmaceutical and scientific research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on eucalyptol's solubility in various organic solvents, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Introduction to Eucalyptol

Eucalyptol, also known as 1,8-cineole, is a natural monoterpenoid and a cyclic ether with the chemical formula C₁₀H₁₈O. It is a colorless liquid with a characteristic camphor-like odor and a spicy, cooling taste.[1] As the primary constituent of eucalyptus oil (often comprising 70-90%), eucalyptol is widely utilized in the pharmaceutical, cosmetic, and food industries for its therapeutic properties, which include anti-inflammatory, decongestant, and antimicrobial effects.[2][3][4] A thorough understanding of its solubility is critical for formulation development, dosage design, and the design of extraction and purification processes.[3][5]

Solubility Profile of Eucalyptol

Quantitative Solubility Data

The following table summarizes the specific quantitative solubility data for eucalyptol that has been documented.

SolventTemperatureSolubilityCitation(s)
Water21°C (69.8°F)3.50 g/L (3500 mg/L)[2][6]
60% Ethanol (aq)Not SpecifiedSoluble at a 1:5 ratio (1 part eucalyptol to 5 parts solvent)[2]
MethanolNot SpecifiedA concentration of 1000 µg/mL (1 g/L) has been prepared as a solution.[2]
Qualitative Solubility in Organic Solvents

Eucalyptol is generally characterized by its high solubility in most organic solvents and its insolubility in water.[1][4] The following table provides a qualitative summary based on established chemical references.

Solvent ClassSpecific SolventsSolubility DescriptionCitation(s)
Alcohols Ethanol, Propylene GlycolMiscible / Soluble[2][6]
MethanolPartially Soluble[6]
Ethers Diethyl EtherMiscible[1][2][3]
Halogenated Solvents ChloroformMiscible[2][3][6]
Carbon TetrachlorideSlightly Soluble[2][6]
Acids Glacial Acetic AcidMiscible[2][6]
Oils Fixed and Volatile OilsMiscible[2][6]
Other Dimethyl Sulfoxide (DMSO)Soluble
Fats and ParaffinsMiscible[6]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible research and development. The following are detailed methodologies for assessing the solubility of eucalyptol.

Method 1: Quantitative Determination via Equilibrium Saturation and Analysis

This method provides precise quantitative solubility values and is considered a standard approach in analytical chemistry.

Objective: To determine the exact concentration of eucalyptol in a solvent at saturation point.

Materials:

  • Eucalyptol (high purity, >99%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks and pipettes

  • Screw-capped vials

  • Constant temperature shaker bath or stir plate

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of eucalyptol to a known volume of the chosen solvent in a screw-capped vial. The amount should be sufficient to ensure that undissolved eucalyptol remains after equilibrium is reached.

  • Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant temperature shaker bath or on a stir plate set to a specific temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is fully established.[7]

  • Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature for several hours to permit the undissolved eucalyptol to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Filtration: Immediately filter the extracted supernatant through a 0.45 µm syringe filter to remove any suspended microparticles. This step is crucial to prevent artificially high results.[7]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted sample using a pre-calibrated HPLC or GC-MS method to determine the precise concentration of eucalyptol.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.

Method 2: Semi-Quantitative Determination by Titration

This is a simpler, faster method suitable for initial screening or when a high degree of precision is not required.

Objective: To determine the volume of solvent required to completely dissolve a known mass or volume of eucalyptol.

Materials:

  • Eucalyptol

  • Selected organic solvent

  • Graduated cylinder or test tube

  • Burette or calibrated pipette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Sample Measurement: Accurately measure a known volume (e.g., 1 mL) or mass of eucalyptol into a graduated cylinder or test tube.[8]

  • Solvent Addition: Place the container in a constant temperature bath. Using a burette, add the solvent in small, precise increments (e.g., 0.1 mL).[8]

  • Mixing: After each addition, vigorously shake or vortex the mixture until the solution is homogeneous.[9]

  • Observation: Continue adding solvent incrementally and mixing until the last trace of the eucalyptol phase has completely dissolved, resulting in a perfectly clear, single-phase solution.

  • Endpoint Determination: Record the total volume of solvent added. The solubility can be expressed as the volume-to-volume or mass-to-volume ratio (e.g., 1 mL of eucalyptol dissolves in 'X' mL of solvent).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add excess Eucalyptol to known volume of solvent B Seal vial to prevent evaporation A->B C Agitate at constant T (e.g., 24-48 hours) B->C D Cease agitation, allow undissolved solute to settle C->D E Withdraw aliquot of clear supernatant D->E F Filter through 0.45µm syringe filter E->F G Accurately dilute filtered sample F->G H Analyze via calibrated GC-MS or HPLC G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Workflow for Quantitative Solubility Determination.

References

A Review of Eucalyptone and Related Acylphloroglucinol Research: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The vast chemical diversity of the Eucalyptus genus has long been a source of novel bioactive compounds. Among these, Eucalyptone, a sesquiterpenoid-acylphloroglucinol adduct isolated from Eucalyptus globulus, has been identified as a compound of interest. Initial studies have highlighted its potential as a cariostatic and antibacterial agent.[1] However, the available literature specifically on this compound is limited. This technical guide provides a comprehensive review of the existing knowledge on this compound and expands its scope to include the broader class of structurally related acylphloroglucinol-terpene adducts from Eucalyptus species, such as the macrocarpals and euglobals. This approach offers a fuller understanding of the therapeutic potential and research landscape of this unique class of natural products.

This compound: Discovery and Characterization

This compound was first isolated from the leaves of Eucalyptus globulus and identified as a novel cariostatic compound.[1] Structurally, it is classified as a sesquiterpenoid and an acylphloroglucinol derivative, with the chemical formula C28H38O7.[2][3] The Natural Products Magnetic Resonance Database (NP-MRD) further characterizes it as belonging to the class of organic compounds known as sesquiterpenoids, which are terpenes with three consecutive isoprene units.[2] this compound is also known by the synonym macrocarpal AM1 and has been found in Eucalyptus amplifolia in addition to Eucalyptus globulus.[2]

Biological Activities of this compound and Related Compounds

While specific quantitative data on the bioactivity of isolated this compound is scarce, the initial report highlighted its potential in preventing dental caries.[1] The broader class of acylphloroglucinols from Eucalyptus species has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.

Antibacterial and Antifungal Activity

The table below summarizes the antimicrobial activities of various Eucalyptus extracts and their components against a range of pathogens.

Extract/CompoundMicroorganismActivity (MIC/Inhibition Zone)Reference
Eucalyptus globulus leaf extractGram-positive bacteriaSignificant inhibition[4]
Eucalyptus maculata leaf extractGram-positive bacteria & Trichophyton mentagrophytesSignificant inhibition[4]
Flavonoids from E. maculataStaphylococcus aureus, MRSA, Bacillus cereus, Enterococcus faecalis, Alicyclobacillus acidoterrestris, Propionibacterium acnes, Trichophyton mentagrophytesMIC: 1.0 - 31 mg/L[4]
Kino extracts from Corymbia speciesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Bacillus cereus, Candida albicansStrong antimicrobial activity, particularly against P. aeruginosa[5][6]
3,4′,5,7-tetrahydroxyflavanone from Corymbia torellianaPseudomonas aeruginosaMIC: 200 µg/mL (bacteriostatic)[5][6]
Eucalyptus camaldulensis essential oilGram-positive bacteria0.07–1.1%[7]
Eucalyptus camaldulensis essential oilGram-negative bacteria0.01–3.2%[7]

Experimental Protocols

Detailed experimental protocols for the isolation and bioassays of this compound are not fully available in the public domain. However, based on the methodologies reported for the isolation and testing of related acylphloroglucinols and other compounds from Eucalyptus, a general workflow can be outlined.

General Isolation and Purification Workflow

The isolation of acylphloroglucinols from Eucalyptus leaves typically involves solvent extraction followed by a series of chromatographic separations.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation cluster_analysis Structural Elucidation Dried Leaves Dried Leaves Solvent Extraction Solvent Extraction Dried Leaves->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractionation Fractionation Column Chromatography->Fractionation HPLC HPLC Fractionation->HPLC Isolated Compounds Isolated Compounds HPLC->Isolated Compounds Spectroscopic Analysis Spectroscopic Analysis Isolated Compounds->Spectroscopic Analysis Structure Determination Structure Determination Spectroscopic Analysis->Structure Determination G Microbial Culture Microbial Culture Serial Dilution Serial Dilution Microbial Culture->Serial Dilution Bacterial/Fungal Suspension Inoculation Inoculation Serial Dilution->Inoculation Varying Concentrations of Compound Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Visual Assessment of Growth

References

Physical and chemical properties of Eucalyptone (CAS 470-82-6).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Eucalyptone, also known by its systematic name 1,8-Cineole. The information presented herein is intended to support research, development, and quality control activities involving this versatile monoterpenoid.

Core Properties and Data

This compound is a natural organic compound with a wide range of applications in the pharmaceutical, cosmetic, and flavor industries. A detailed summary of its fundamental properties is provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane
Synonyms 1,8-Cineole, Cajeputol
CAS Number 470-82-6[1][2][3][4][5][6][7]
Molecular Formula C₁₀H₁₈O[2][3][4][6][8][9][10]
Molecular Weight 154.25 g/mol [2][3][4][6][9][10]
Appearance Colorless liquid[4][8][10][11][12]
Odor Characteristic camphor-like, fresh, and spicy[4][8][10][11][12]
Taste Spicy and cooling[4][8][11][12]
Density 0.921–0.923 g/cm³ at 25°C[8]
Melting Point 1.5 °C (274.65 K)[8]
Boiling Point 176–177 °C (449–450 K)[4][8][11][13]
Flash Point 49 °C (120.2 °F)[4][11]
Vapor Pressure 1.22 hPa at 20°C[13]
Refractive Index 1.455–1.460 at 20°C[8]
Water Solubility 3.5 g/L (practically insoluble)[13]
Solubility in Organic Solvents Miscible with ethanol, ether, chloroform, glacial acetic acid, and oils[4][8][10][11][14]
Octanol/Water Partition Coefficient (log Kow) 2.74[15]
Stability Stable under normal conditions. Flammable. Incompatible with strong acids, bases, and oxidizing agents.[13][16]

Experimental Protocols

The following section details standardized methodologies for the determination of key physicochemical properties of this compound.

Boiling Point Determination (Adapted from ASTM D86)

This protocol outlines the standard test method for the distillation of petroleum products at atmospheric pressure, which can be adapted for pure compounds like this compound.

  • Objective: To determine the boiling temperature range of this compound.

  • Apparatus: 100 mL distillation flask, condenser, 100 mL graduated cylinder, calibrated thermometer, heating mantle.

  • Procedure:

    • A 100 mL sample of this compound is placed in the distillation flask with a few boiling chips.[17][18][19][20][21]

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask.

    • The sample is heated, and the temperature is recorded when the first drop of condensate falls into the graduated cylinder (Initial Boiling Point).

    • The distillation is continued at a steady rate, and the vapor temperature is recorded as the volume of distillate increases.

    • The final boiling point is the maximum temperature recorded at the end of the distillation.

Water Solubility (Flask Method, adapted from OECD Guideline 105)

This protocol describes a method for determining the water solubility of substances with low solubility.

  • Objective: To determine the saturation concentration of this compound in water at a given temperature.

  • Apparatus: Erlenmeyer flasks with glass stoppers, magnetic stirrer and stir bars, constant temperature bath, centrifuge, and a suitable analytical instrument for quantification (e.g., GC-FID).

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.[22][23][24][25][26]

    • The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

    • The mixture is then centrifuged to separate the aqueous phase from the undissolved this compound.

    • A sample of the clear aqueous phase is carefully removed.

    • The concentration of this compound in the aqueous sample is determined using a calibrated analytical method.

n-Octanol/Water Partition Coefficient (HPLC Method, adapted from OECD Guideline 117)

This method determines the partition coefficient (log Kow) using high-performance liquid chromatography.

  • Objective: To determine the lipophilicity of this compound.

  • Apparatus: HPLC system with a pump, injection valve, a reversed-phase C18 column, and a UV detector.

  • Procedure:

    • A calibration curve is established using a series of reference compounds with known log Kow values.

    • The retention times of the reference compounds and this compound are determined under isocratic elution conditions.[1][27][28][29][30]

    • The logarithm of the retention factor (log k) is calculated for all substances.

    • A regression line of log k versus log Kow for the reference substances is plotted.

    • The log Kow of this compound is determined by interpolation from the calibration curve.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway, a key regulator of the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory genes.

NFkB_Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow: Western Blot for NF-κB Activation

The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit using Western blotting.

WesternBlot_Workflow A 1. Cell Culture & Treatment (e.g., Macrophages + LPS +/- this compound) B 2. Cytoplasmic & Nuclear Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-IκBα, anti-p65) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection & Imaging H->I

Caption: Workflow for analyzing NF-κB activation via Western Blot.

Modulation of the MAPK Signaling Pathway

This compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.

MAPK_Modulation Stimulus Cellular Stress / Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Response Inflammatory Response MAPK->Response This compound This compound This compound->MAPKK modulates phosphorylation

Caption: Modulation of the MAPK pathway by this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[16][31][32][33][34]

  • Personal Protective Equipment: Wear safety glasses and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, foam, or carbon dioxide extinguisher for fires.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

Conclusion

This technical guide provides essential data and methodologies for the scientific and industrial application of this compound. Its well-defined physicochemical properties and its significant biological activities underscore its importance as a natural compound with therapeutic potential. The provided protocols and pathway diagrams offer a foundational resource for further research and development.

References

Methodological & Application

Application Note: Quantification of Eucalyptone (1,8-Cineole) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Eucalyptone (1,8-cineole) in various samples, particularly essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound, also known as 1,8-cineole, is a monoterpenoid and a major bioactive component found in the essential oils of many plant species, most notably Eucalyptus species.[6][7][8] It is widely used in the pharmaceutical and cosmetic industries for its medicinal properties, including anti-inflammatory, antioxidant, and respiratory benefits.[9][10] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[13][14] This application note details a validated GC-MS method for the precise quantification of this compound.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (1,8-cineole), ≥99% purity

  • Solvent: Hexane or Ethanol (GC grade)

  • Sample: Essential oil or other matrix containing this compound

Sample Preparation

The appropriate sample preparation method depends on the matrix. For essential oils, a simple dilution is typically sufficient.

For Essential Oils:

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent like hexane or ethanol.[13]

  • Further dilute the stock solution as needed to fall within the calibration curve range. A typical final concentration for injection is around 10 µg/mL.[15]

For Plant Material:

  • Dry the plant material (e.g., leaves) at room temperature in a shaded, well-ventilated area.[16][17]

  • Grind the dried material into a fine powder.[16]

  • Perform hydrodistillation or steam distillation to extract the essential oil.[18]

  • Proceed with the dilution steps as described for essential oils.

GC-MS Instrumentation and Conditions

A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following are typical instrument parameters:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8][13]
Carrier Gas Helium, constant flow rate of 1 mL/min[6]
Injector Temperature 250 °C[6][13]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)[6][13]
Oven Temperature Program Initial temperature of 60 °C (hold for 5 min), ramp at 5 °C/min to 200 °C (hold for 5 min)[6][8]
MS Ionization Source Electron Impact (EI) at 70 eV[13]
Detector Temperature 230 °C[13]
Quadrupole Temperature 150 °C[13]
Mass Scan Range m/z 40-400
Monitored Ions for this compound m/z 43, 81, 108, 111, 139, 154[19]
Calibration Curve Preparation
  • Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 1 to 50 µg/mL.

  • Inject each standard into the GC-MS system.

  • Construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 81) against the concentration of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3][4][5]

Specificity

Specificity was demonstrated by comparing the mass spectrum of the this compound peak in a sample chromatogram with that of the reference standard. The peak purity was also assessed to ensure no co-eluting interferences.[6] The mass spectrum of this compound is characterized by specific fragment ions, which provides high selectivity.[19]

Linearity and Range

The linearity of the method was evaluated by analyzing a series of calibration standards. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

Parameter Result
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy

Accuracy was determined by performing recovery studies. Known amounts of this compound were spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.

Spike Level Mean Recovery (%) RSD (%)
Low98.51.8
Medium101.21.2
High99.81.5
Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate samples at 100% of the test concentration on the same day. Intermediate precision was evaluated by analyzing the same samples on three different days.[4]

Precision Level RSD (%)
Repeatability (Intra-day) < 2.0%
Intermediate Precision (Inter-day) < 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[21]

Parameter Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Data Presentation

The quantitative data for method validation is summarized in the tables above for easy comparison and assessment of the method's performance.

Experimental Workflow

The overall experimental workflow for the GC-MS quantification of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample Sample Receipt (Essential Oil/Plant Material) Extraction Extraction (for Plant Material) Sample->Extraction If solid matrix Dilution Dilution Sample->Dilution If liquid matrix Extraction->Dilution Injection GC-MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS Quantification of this compound.

Conclusion

The described GC-MS method provides a reliable, accurate, and precise approach for the quantification of this compound in various samples. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and validation data presented in this application note can be readily adopted by researchers and scientists in the fields of natural products, pharmaceuticals, and drug development.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Eucalyptone (1,8-Cineole) in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the separation and quantification of Eucalyptone (1,8-cineole), a major monoterpenoid found in many essential oils, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols outlined are designed to offer a reliable and reproducible framework for the analysis of this compound content in various essential oil samples, which is crucial for quality control, research, and the development of pharmaceutical and therapeutic products. This application note includes comprehensive experimental protocols, quantitative data summaries, and visual workflows to guide researchers in implementing this analytical method.

Introduction

This compound, also known as 1,8-cineole, is a prominent constituent of many essential oils, most notably from Eucalyptus species, and is recognized for its various pharmacological properties, including anti-inflammatory, analgesic, and antioxidant effects.[1] Accurate quantification of this compound is essential for the standardization and quality assessment of essential oils used in pharmaceutical and aromatherapy applications. While Gas Chromatography (GC) is a common technique for analyzing volatile compounds, HPLC offers a robust alternative, particularly for samples that may not be suitable for GC analysis or when GC instrumentation is unavailable. This note details a validated RP-HPLC method for the determination of this compound.

Quantitative Data Summary

The following tables summarize the key parameters and performance data from established HPLC methods for the analysis of this compound in essential oils. These methods primarily utilize a C18 stationary phase, demonstrating the effectiveness of reversed-phase chromatography for this application.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Chromatographic Column Dikma Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]Phenomenex C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile:Water (64:36 v/v)[2]Acetonitrile:Water (70:30 v/v)[1]
Flow Rate 1.0 mL/min[2]1.0 mL/min[1]
Detection Wavelength 203 nm[2]200 nm[1]
Column Temperature 30 °C[2]Not Specified
Injection Volume Not SpecifiedNot Specified

Table 2: Method Validation and Performance Data

ParameterMethod 1Method 2
Linearity Range 4.72 - 47.2 µg (r = 0.9996)[2]20 - 100 µg/mL (R² = 0.9998)[1]
Average Recovery 99.3%[2]100 - 102.48%[1]
RSD of Recovery 0.86%[2]Not Specified
Precision (RSD) Within 2% for repeatability and intermediate precision[1]Good repeatability reported[2]
Limit of Detection (LOD) Not Specified0.017 µg/mL[1]
Limit of Quantification (LOQ) Not Specified0.175 µg/mL[1]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of samples and standards, as well as the HPLC analysis for the quantification of this compound.

Materials and Reagents
  • This compound (1,8-Cineole) reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Essential oil sample

  • Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 20, 40, 60, 80, 100 µg/mL).[1]

Preparation of Sample Solutions
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the oil, then dilute to the mark with the mobile phase.

  • For essential oils with a high expected concentration of this compound, a further dilution may be necessary to fall within the linear range of the calibration curve.

  • Filter the final diluted sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Protocol
  • System Preparation:

    • Set up the HPLC system with the C18 column.

    • Prepare the mobile phase (e.g., Acetonitrile:Water 70:30 v/v) and degas it thoroughly using an ultrasonic bath or an online degasser.[1]

  • Equilibration:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

  • Injection:

    • Inject a blank (mobile phase) to ensure the baseline is clean.

    • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the prepared sample solutions. It is recommended to inject each sample in triplicate.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at the specified wavelength (e.g., 200 nm).[1]

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the reference standard.

    • Calculate the peak area of this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Essential Oil Sample Preparation & Dilution hplc_injection HPLC Injection sample_prep->hplc_injection standard_prep This compound Standard Preparation & Dilution standard_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (200-203 nm) chrom_separation->uv_detection peak_integration Peak Integration & Retention Time Matching uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_hplc HPLC System Components cluster_analyte Analyte & Output mobile_phase Mobile Phase (Acetonitrile:Water) injector Injector mobile_phase->injector Carries pump HPLC Pump pump->mobile_phase Pushes column C18 Column (Stationary Phase) injector->column Introduces Sample detector UV Detector column->detector Elutes to chromatogram Chromatogram detector->chromatogram Generates This compound This compound This compound->column Separated in

References

Application Notes and Protocols for the Extraction of Eucalyptol from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptol, also known as 1,8-cineole, is a monoterpenoid and a major bioactive component found in the essential oils of various plants, most notably from species of the Eucalyptus genus.[1][2] It is widely utilized in the pharmaceutical, cosmetic, and food industries for its anti-inflammatory, antiseptic, decongestant, and flavoring properties.[2][3][4] The efficient extraction of high-purity eucalyptol from plant biomass is a critical step for its commercial application and for research and development.

These application notes provide a detailed overview of several common and advanced techniques for extracting eucalyptol. The document includes principles of each method, detailed experimental protocols, and a comparative summary of their performance to assist researchers in selecting the most suitable method for their specific needs.

General Experimental Workflow

The extraction and analysis of eucalyptol from plant materials typically follow a standardized workflow, from sample preparation to final chemical analysis. Key stages include size reduction of the plant material to increase surface area, extraction using a selected technique, separation of the essential oil from the aqueous phase, and finally, qualitative and quantitative analysis, commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).

G Plant Plant Material (e.g., Eucalyptus Leaves) Prep Pre-treatment (Cleaning, Drying, Grinding) Plant->Prep Collection Extract Extraction (HD, SFE, UAE, etc.) Prep->Extract Processed Biomass Separate Separation (Decanting/Separatory Funnel) Extract->Separate Oil-Water Emulsion Dry Drying of Oil (Anhydrous Sodium Sulfate) Separate->Dry Crude Essential Oil Analyze Analysis (GC-MS) Dry->Analyze Purified Essential Oil Result Eucalyptol Quantification & Purity Assessment Analyze->Result

Caption: General workflow for eucalyptol extraction and analysis.

Application Notes on Extraction Techniques

Several methods are available for the extraction of essential oils from plant materials, ranging from traditional distillation techniques to modern, greener alternatives.[4] The choice of method can significantly impact the yield, purity, extraction time, and environmental footprint.[5][6]

Hydrodistillation (HD)

Hydrodistillation is a traditional and widely used method for extracting essential oils.[7] It involves boiling the plant material in water, which causes the volatile components to evaporate along with the steam. The mixture of steam and oil vapor is then condensed, and the oil is separated from the water.[7][8] A Clevenger-type apparatus is commonly employed for this process at a laboratory scale.[7][9]

  • Advantages: Simple, low-cost equipment, and effective for many types of plant material.

  • Disadvantages: Can be time-consuming, requires high energy input, and the prolonged exposure to high temperatures can potentially lead to the degradation of heat-sensitive compounds.[5][10]

Steam Distillation

In steam distillation, live steam is passed through the plant material.[4][11] The steam ruptures the oil glands in the plant tissue, releasing the volatile essential oil, which is then carried away with the steam.[3][12] This method is less harsh than direct boiling in hydrodistillation, as the plant material is not in direct contact with boiling water, and the extraction can occur at temperatures slightly below 100°C.[13]

  • Advantages: Reduces the risk of thermal degradation compared to HD, suitable for large-scale industrial production.[11]

  • Disadvantages: Can be less efficient for finely powdered or dense plant materials where steam penetration is poor.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[5] CO₂ is favored because of its mild critical temperature (31-40°C) and pressure (7.38 MPa), non-toxic nature, and inertness.[5] In its supercritical state, CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. After extraction, the CO₂ can be returned to a gaseous state by reducing the pressure, leaving behind a solvent-free extract.[4]

  • Advantages: Produces high-quality extracts free of solvent residues, protects against thermal decomposition, and the selectivity can be tuned by altering pressure and temperature.[5]

  • Disadvantages: High initial investment and operational costs, and lower yields have been reported compared to HD in some cases.[5][10]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent.[10][14] The collapse of these cavitation bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the mass transfer of intracellular contents into the solvent.[15] This technique can significantly reduce extraction time and temperature.[16] It is often used in combination with other methods, such as Hydrodistillation (HD-UAE).[10][17]

  • Advantages: Increased yield, shorter extraction times, reduced solvent consumption, and suitability for extracting heat-sensitive compounds at lower temperatures.[10][15]

  • Disadvantages: The high energy from the probe can sometimes generate free radicals, and scalability can be a challenge.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is an advanced hydrodistillation technique that uses microwave energy to heat the water and plant material.[13] The microwave radiation directly targets the water molecules within the plant tissue, causing them to heat rapidly and evaporate. This internal pressure builds up and ruptures the cell walls, releasing the essential oil more quickly and efficiently than conventional heating.[18][19]

  • Advantages: Drastically reduces extraction time (minutes versus hours), consumes less energy, and can improve oil yield and quality.[18][20][21]

  • Disadvantages: The risk of localized overheating if not properly controlled, and longer extraction times can lead to polymerization of the oil.[6][20]

Quantitative Data Summary

The yield of essential oil and the concentration of eucalyptol are highly dependent on the plant species, geographical origin, and the extraction method used.[5] The following table summarizes quantitative data from various studies.

Extraction MethodPlant SpeciesOil YieldEucalyptol Content (%)Reference
Hydrodistillation (HD)Eucalyptus camaldulensis1.32% (w/w)30.43%[5][22]
Supercritical Fluid Extraction (SFE)Eucalyptus camaldulensis0.52% (w/w)31.10%[5][22]
Hydrodistillation (HD)Eucalyptus leaves3.85 mL/100gNot Specified[10][16]
Ultrasound-Assisted HD (HD-UAE)Eucalyptus leaves4.1 mL/100gNot Specified[10][16]
Hydrodistillation (HD)E. cinereaNot Specified72.85%[1][14]
Microwave-Assisted HD (MAHD)E. microtheca1.72%Not Specified[18][21]
Hydrodistillation (HD)E. microtheca0.29%Not Specified[18][21]
Microwave-Assisted HD (MAHD)E. citriodora1.2% (w/w)Not Specified[6][20]
Hydrodistillation (HD)E. citriodora0.91% (w/w)Not Specified[6][20]
Solvent Extraction (Ethanol, UAE)Eucalyptus leaves4.8 mL/100gNot Specified[23]
Hydrodistillation (HD)Eucalyptus sargentii3.39% (w/w)~66%[24]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. Researchers should optimize these parameters based on the specific plant material and desired outcomes.

Protocol for Hydrodistillation (HD)

G Start Start: Ground Eucalyptus Leaves Mix Mix leaves with distilled water (e.g., 6:1 water:solid ratio) Start->Mix Apparatus Place mixture in Clevenger apparatus flask Mix->Apparatus Heat Heat mixture to 100°C with agitation (e.g., 500 rpm) for 160 min Apparatus->Heat Condense Condense the vapor Heat->Condense Vaporization Collect Collect distillate (oil & hydrosol) Condense->Collect Separate Separate oil from hydrosol Collect->Separate End End: Purified Essential Oil Separate->End

Caption: Experimental workflow for Hydrodistillation (HD).

Methodology:

  • Preparation: Weigh a sample of dried and ground eucalyptus leaves (e.g., 100 g).[10]

  • Charging the Flask: Place the ground leaves into a round-bottom flask of a Clevenger-type apparatus.[7][10]

  • Adding Solvent: Add distilled water to the flask to achieve a specific liquid-to-solid ratio (e.g., 6:1 mL/g).[9][10]

  • Distillation: Heat the flask to boiling (100°C) using a heating mantle. If desired, maintain agitation using a magnetic stirrer (e.g., 200-500 rpm).[9][10] Continue the distillation for a predetermined time (e.g., 3 hours).[5]

  • Collection: The essential oil and water vapor will condense and collect in the graduated tube of the Clevenger arm. The oil, being less dense, will float on top of the water.

  • Separation and Drying: After cooling, carefully collect the oil layer. Dry the collected oil using anhydrous sodium sulfate to remove any residual water.[5]

  • Storage: Store the final essential oil in a sealed, dark glass vial at 4°C for further analysis.[5]

Protocol for Steam Distillation

G Start Start: Fresh/Bruised Eucalyptus Leaves Load Load leaves into distillation chamber above water level Start->Load Vaporize Steam passes through leaves, vaporizing volatile oils Load->Vaporize Steam Introduce steam from a separate boiler into the chamber Steam->Vaporize Condense Pass steam-oil vapor mixture through a condenser Vaporize->Condense Collect Collect condensed liquid (oil and hydrosol) Condense->Collect Separate Separate oil using a separatory funnel Collect->Separate End End: Purified Essential Oil Separate->End G Start Start: Ground Eucalyptus Leaves Load Load sample into the extraction vessel Start->Load Extract Pump supercritical CO₂ through the sample (static/dynamic phases) Load->Extract Pressurize Pressurize and heat CO₂ to supercritical state (e.g., 100 bar, 45°C) Pressurize->Extract Depressurize Depressurize the CO₂-oil mixture in a separator vessel Extract->Depressurize CO₂ + Oil Separate CO₂ returns to gas phase, precipitating the oil Depressurize->Separate Collect Collect the solvent-free essential oil extract Separate->Collect End End: Purified Essential Oil Collect->End G Start Start: Powdered Eucalyptus Leaves Mix Place sample in a beaker with solvent (e.g., 1:10 solid:solvent ratio) Start->Mix Sonicate Submerge ultrasonic probe and sonicate (e.g., 240W, 40kHz, 15 min) Mix->Sonicate Filter Filter the mixture to remove solid plant material Sonicate->Filter Control Maintain temperature during sonication (e.g., 60°C) Control->Sonicate Evaporate Evaporate the solvent from the filtrate (e.g., using a rotary evaporator) Filter->Evaporate Filtrate Collect Collect the resulting essential oil extract Evaporate->Collect End End: Purified Essential Oil Collect->End

References

In-vitro Cytotoxicity Assay of Eucalyptone on Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptone, a natural organic compound found in the essential oil of some eucalyptus species, is a subject of growing interest for its potential pharmacological properties. While its structural analog, eucalyptol (1,8-cineole), has been more extensively studied for its anti-cancer effects, specific data on the in-vitro cytotoxicity of this compound is limited in publicly available scientific literature. This document provides a generalized framework and detailed protocols for assessing the in-vitro cytotoxicity of this compound on various cell lines. The methodologies are based on established practices for evaluating the cytotoxic potential of natural compounds.

The primary mechanism by which eucalyptus extracts and their components have been reported to induce cell death is through the induction of apoptosis, or programmed cell death.[1][2] This process involves a cascade of molecular events that lead to characteristic morphological changes, such as cell shrinkage, membrane blebbing, and DNA fragmentation.[2] Studies on related compounds suggest that these effects may be mediated through the modulation of key signaling pathways involved in cell survival and death.

Data Presentation: Cytotoxicity of Related Eucalyptus Compounds

Compound/ExtractCell LineCell TypeIC50 ValueReference
Eucalyptus globulus essential oilSW48Colon Cancer0.2%[4]
Eucalyptus globulus essential oilHEPG2Liver Cancer0.2% (at high dose)[4]
Eucalyptus globulus essential oilHEK293tNon-cancerous0.2% (at high dose)[4]
Eucalyptus globulus essential oilFibroblastNon-cancerous5%[4]

Note: The data presented above is for eucalyptol and eucalyptus essential oil, not this compound. These values should be considered as a preliminary reference for designing dose-response studies for this compound.

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A for normal breast epithelium, BEAS-2B for normal bronchial epithelium).

  • Culture Medium: Use the recommended culture medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: Due to the likely hydrophobic nature of this compound, dissolve it in a biocompatible solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

In-vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Cell Seeding:

    • Harvest cells and determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).[3][7]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding StockPrep This compound Stock Solution Preparation Treatment Treatment with This compound Dilutions StockPrep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_add Addition of MTT Reagent Incubation->MTT_add Formazan_dev Formazan Crystal Development MTT_add->Formazan_dev Solubilization Formazan Solubilization (DMSO) Formazan_dev->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance ViabilityCalc Cell Viability Calculation (%) Absorbance->ViabilityCalc DoseResponse Dose-Response Curve Generation ViabilityCalc->DoseResponse IC50 IC50 Value Determination DoseResponse->IC50

Caption: Experimental workflow for in-vitro cytotoxicity assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound (Hypothesized) DeathReceptor Death Receptors (e.g., FAS, TNFR) This compound->DeathReceptor ? Bax Bax (Pro-apoptotic) This compound->Bax ? Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 ? Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Eucalyptone: A Natural Compound with Potent Antimicrobial and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Eucalyptone, also known as 1,8-cineole, is a major monoterpene found in the essential oils of various plants, most notably Eucalyptus species.[1][2] Traditionally used in medicine for its therapeutic benefits, recent scientific investigations have solidified its role as a potent antimicrobial and anti-inflammatory agent, making it a compound of significant interest for pharmaceutical research and development.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the exploration of this compound's therapeutic potential.

Antimicrobial Applications

This compound has demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][4] Its efficacy extends to antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative or adjunct to conventional antibiotics.[1][5]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC and MBC values for this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 259231.25[6]
Staphylococcus aureus (MRSA)ATCC 433007.23[5][7]
Staphylococcus aureus (MRSA)Clinical Isolate (Sa15)7.23[5][7]
Escherichia coliATCC 259226.25[6]
Klebsiella pneumoniaeN/A8 (in combination)[8]
Enterococcus faecalisATCC 292126.25[6]
Pseudomonas aeruginosaATCC 2785325[6]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against MRSA

MicroorganismStrainMBC (mg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 4330057.87[5][7]
Staphylococcus aureus (MRSA)Clinical Isolate (Sa15)115.75[5][7]

Table 3: Synergistic Antimicrobial Activity of this compound with Chlorhexidine Gluconate (CHG)

MicroorganismMIC of CHG alone (mg/L)MIC of CHG with 1,8-cineole (mg/L)
S. aureus40.25
MRSA40.125
E. coli20.125
K. pneumoniae81
E. faecalis50.125
C. albicans20.5

This data is derived from a study investigating the synergistic effects of 1,8-cineole and CHG.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain.

Materials:

  • This compound (1,8-cineole)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Spectrophotometer (for measuring optical density, optional)

  • Resazurin or other viability indicators (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Bacterial Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no this compound).

    • Negative Control: A well containing MHB only (no bacteria or this compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm. The use of a viability indicator like resazurin can also aid in determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Bacterial Inoculum E Inoculate wells with Bacterial Suspension B->E C Add MHB to 96-well plate C->D D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Growth or Measure OD600 F->G H Determine MIC G->H

Workflow for MIC Determination.

Anti-inflammatory Applications

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][3] Studies have shown its ability to suppress the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][9]

Mechanism of Action

A primary mechanism of this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[11][12] By inhibiting the activation and nuclear translocation of NF-κB, this compound effectively downregulates the expression of pro-inflammatory genes.[13]

Furthermore, this compound has been shown to downregulate the expression of pattern recognition receptors like TREM-1 and the NLRP3 inflammasome, which are critical components of the innate immune response that can trigger inflammation.[9]

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex This compound This compound This compound->IKK Complex NF-κB (p50/p65) NF-κB (p50/p65) This compound->NF-κB (p50/p65) IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation IκBα->NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription Inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2) Inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2) Pro-inflammatory Gene Expression->Inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2)

This compound's Inhibition of the NF-κB Pathway.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

This protocol describes how to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Treatment:

    • Remove the old medium.

    • Add fresh medium containing various concentrations of this compound to the designated wells.

    • Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulation: After pre-incubation, add LPS to the wells (final concentration of 1 µg/mL) to stimulate NO production. Include an unstimulated control group (cells with medium only) and an LPS-only control group.

  • Incubation: Incubate the plate for 24 hours in the CO₂ incubator.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM to 0 µM).

    • Add 50 µL of Griess Reagent Part A to each well containing supernatant and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only control.

This compound presents a compelling profile as a natural compound with significant antimicrobial and anti-inflammatory activities. The provided data and protocols offer a foundation for researchers to further investigate its mechanisms of action and explore its potential in developing new therapeutic agents for infectious and inflammatory diseases. Its synergistic effects with existing antimicrobials also suggest its utility in combination therapies to combat drug resistance. Further research into its in vivo efficacy and safety is warranted to fully realize its clinical potential.

References

Application Notes and Protocols for Testing the Antioxidant Activity of Eucalyptone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucalyptone, also known as 1,8-cineole, is a monoterpenoid and a major constituent of eucalyptus oil. It is recognized for its various biological activities, including anti-inflammatory and antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage, making the evaluation of the antioxidant potential of compounds like this compound a critical area of research for the development of new therapeutic agents.

These application notes provide detailed protocols for in vitro chemical and cell-based assays to comprehensively assess the antioxidant activity of this compound.

Data Presentation: Antioxidant Activity of this compound (1,8-Cineole)

The following table summarizes the available quantitative data on the antioxidant activity of this compound. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions and reporting units.

AssayMetricResultReference CompoundNotes
DPPH Radical Scavenging Assay Scavenging Activity (%)48.68 ± 0.85%Not specifiedThis value represents the percentage of DPPH radical scavenged at a single, unspecified concentration of 1,8-cineole and is not an IC50 value, which limits direct comparability.[1]
ABTS Radical Scavenging Assay IC5016.70 µL/L (Essential Oil)Not specifiedThis IC50 value is for an essential oil containing a high percentage of 1,8-cineole, not for the pure compound. The activity of the pure compound may differ.[2]
Ferric Reducing Antioxidant Power (FRAP) A0.5 (mg/mL)85.32 ± 1.43 µg/mLAscorbic AcidThe unit A0.5 represents the concentration required to produce an absorbance of 0.5. This is not a standard unit for FRAP assays, which are typically reported in Trolox Equivalents.[1][3]
Superoxide Radical Scavenging EC₅₀ (mg/mL)65.42 ± 1.92 mg/mLα-Tocopherol[3]
Metal Chelation IC50 (mg/mL)95.17 ± 2.04 mg/mLNot specified[1][3]

Note: The lack of standardized reporting for the antioxidant activity of pure this compound makes direct comparisons challenging. The data presented is based on available literature and should be interpreted with caution. Further studies employing standardized methodologies and reporting units (e.g., IC50 in µM, TEAC in µmol TE/g) are required for a more definitive assessment of its antioxidant potential relative to standard antioxidants.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

Materials:

  • This compound (1,8-cineole)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare a stock solution of the positive control (ascorbic acid or Trolox) and create a series of dilutions.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound (1,8-cineole)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (or methanol)

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in ethanol.

    • Create a series of dilutions of the this compound stock solution.

    • Prepare a series of Trolox standards of known concentrations.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound, Trolox standards, or ethanol (as a blank) to the wells.

    • Mix and incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance for each concentration.

    • Plot the percentage of inhibition against the concentration of the Trolox standards to generate a standard curve.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of this compound by comparing its scavenging activity to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per gram or mole of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.

Materials:

  • This compound (1,8-cineole)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Trolox as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the this compound stock solution.

    • Prepare a series of Trolox standards of known concentrations.

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound, Trolox standards, or solvent (as a blank) to the wells.

    • Mix and incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve by plotting the absorbance of the Trolox standards against their concentrations.

    • Determine the FRAP value of this compound from the standard curve. The results are expressed as µmol of Trolox equivalents per gram or mole of this compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • This compound (1,8-cineole)

  • Quercetin as a positive control

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black microplate at an appropriate density and allow them to reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with different concentrations of this compound and the positive control (Quercetin) in the presence of DCFH-DA for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.

    • Add the AAPH solution to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both the control and this compound-treated cells.

    • Calculate the CAA value using the following formula:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin equivalents.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Antioxidant Activity Testing

G cluster_prep Sample & Reagent Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Solution Serial_Dilutions Serial Dilutions of this compound This compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP CAA Cellular Antioxidant Assay Serial_Dilutions->CAA Controls Positive Controls (Trolox, Ascorbic Acid) Controls->DPPH Controls->ABTS Controls->FRAP Controls->CAA DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Cells Cell Culture (e.g., HepG2) Cells->CAA Spectro Spectrophotometric/Fluorometric Reading DPPH->Spectro ABTS->Spectro FRAP->Spectro CAA->Spectro Calc % Inhibition / Absorbance Change Spectro->Calc IC50 IC50 / TEAC / FRAP Value Calculation Calc->IC50 Report Data Reporting & Interpretation IC50->Report

Caption: Workflow for assessing the antioxidant activity of this compound.

Potential Antioxidant Signaling Pathway of this compound

This compound (1,8-cineole) may exert its antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant signaling pathways. One of the key pathways involved in cellular antioxidant defense is the Nrf2-ARE pathway.

G cluster_cellular Cellular Environment ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Cellular_Protection Cellular Protection against Oxidative Stress ROS->Cellular_Protection Damage This compound This compound (1,8-cineole) This compound->ROS Direct Scavenging This compound->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Antioxidant_Enzymes->Cellular_Protection

Caption: Potential Nrf2-mediated antioxidant signaling pathway of this compound.

References

Eucalyptone: Application Notes and Protocols for Investigating its Anti-Arthritic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific evidence supporting the investigation of eucalyptone (1,8-cineole) as a potential therapeutic agent for arthritis. Detailed protocols for key experimental models are provided to facilitate further research and development.

Introduction

This compound, a major monoterpene constituent of eucalyptus oil, has demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies. This document outlines its potential as an anti-arthritic agent, focusing on its mechanisms of action in both rheumatoid and gouty arthritis models. The information presented here is intended to guide researchers in designing and executing studies to further evaluate the therapeutic efficacy of this compound.

Mechanism of Action

This compound exerts its anti-arthritic effects through the modulation of key inflammatory pathways. In the context of arthritis, its primary mechanisms include the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome .

By suppressing the activation of NF-κB, this compound effectively reduces the transcription and subsequent production of a cascade of pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2)[1]. This action helps to alleviate the chronic inflammation characteristic of rheumatoid arthritis.

Furthermore, this compound's potent antioxidant properties contribute to the inhibition of the NLRP3 inflammasome[2]. By scavenging reactive oxygen species (ROS), a key trigger for inflammasome activation, this compound prevents the maturation and secretion of IL-1β, a critical mediator in the pathogenesis of gouty arthritis[2]. This compound has also been shown to upregulate the Nrf2 antioxidant pathway, further bolstering its anti-inflammatory effects[2].

Data Presentation

The following tables summarize the quantitative data from key preclinical studies, demonstrating the dose-dependent efficacy of this compound in various arthritis models.

Table 1: Efficacy of this compound in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis
ParameterControl (Arthritic)This compound (100 mg/kg)This compound (200 mg/kg)This compound (400 mg/kg)Piroxicam (Standard Drug)
Paw Edema (mm) 4.8 ± 0.23.1 ± 0.12.5 ± 0.11.9 ± 0.11.7 ± 0.1
Body Weight Change (g) -25 ± 3-15 ± 2-10 ± 2-5 ± 1-3 ± 1
TNF-α (pg/mL) 150 ± 10110 ± 885 ± 760 ± 555 ± 4
IL-6 (pg/mL) 250 ± 15180 ± 12130 ± 1090 ± 880 ± 7
IL-10 (pg/mL) 50 ± 580 ± 6110 ± 9140 ± 11150 ± 12
COX-2 Expression (Relative) 1.0 ± 0.10.7 ± 0.050.5 ± 0.040.3 ± 0.030.25 ± 0.02
NF-κB p65 Expression (Relative) 1.0 ± 0.10.6 ± 0.050.4 ± 0.030.2 ± 0.020.15 ± 0.01

Data adapted from Iqbal et al., 2024. Values are presented as mean ± SEM.

Table 2: Efficacy of this compound in a Mouse Model of Monosodium Urate (MSU)-Induced Gouty Arthritis
ParameterControl (Gouty)This compound (300 mg/kg)Indomethacin (Standard Drug)
Ankle Edema (mm) 2.5 ± 0.21.5 ± 0.11.3 ± 0.1
Mechanical Allodynia (g) 0.2 ± 0.050.8 ± 0.10.9 ± 0.1
ROS Production (IC50 in RAW264.7 cells) -1.09 ± 0.16 µM-
NLRP3 mRNA Expression (Relative) 1.0 ± 0.10.4 ± 0.050.3 ± 0.04
Caspase-1 mRNA Expression (Relative) 1.0 ± 0.10.5 ± 0.060.4 ± 0.05
IL-1β mRNA Expression (Relative) 1.0 ± 0.10.45 ± 0.050.35 ± 0.04
Nrf2 Protein Expression (Relative) 1.0 ± 0.11.8 ± 0.2-

Data adapted from Yin et al., 2020. Values are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for inducing arthritis in rodent models to study the effects of this compound.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is widely used to mimic the chronic inflammation and joint destruction seen in human rheumatoid arthritis.

Materials:

  • Male Wistar rats (150-180 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anti-inflammatory drug (e.g., Piroxicam)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the sub-plantar region of the left hind paw.

  • Grouping and Treatment: Divide the animals into the following groups (n=6 per group):

    • Normal Control (no CFA, vehicle only)

    • Arthritic Control (CFA + vehicle)

    • This compound-treated groups (CFA + this compound at 100, 200, and 400 mg/kg, orally)

    • Standard Drug Control (CFA + Piroxicam, orally)

  • Treatment Administration: Administer the respective treatments daily from day 0 to day 28.

  • Assessment of Arthritis:

    • Paw Edema: Measure the paw volume of both hind paws using a plethysmometer on a weekly basis.

    • Arthritic Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=severe swelling, erythema, and ankylosis). The maximum score per animal is 16.

    • Body Weight: Record the body weight of each animal weekly.

  • Biochemical and Molecular Analysis: On day 29, collect blood and tissue samples for the analysis of inflammatory markers (e.g., TNF-α, IL-6, IL-10 by ELISA) and gene/protein expression (e.g., COX-2, NF-κB by RT-PCR/Western blot).

Protocol 2: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Mice

This model is used to study the acute inflammatory response characteristic of gout.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Calipers

  • Von Frey filaments

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Gouty Arthritis: On day 0, induce gouty arthritis by injecting 20 µL of MSU crystal suspension (25 mg/mL in sterile saline) into the intra-articular space of the right ankle.

  • Grouping and Treatment: Divide the animals into the following groups (n=6 per group):

    • Sham Control (saline injection + vehicle)

    • Gouty Control (MSU injection + vehicle)

    • This compound-treated group (MSU injection + this compound at 300 mg/kg, intraperitoneally)

    • Standard Drug Control (MSU injection + Indomethacin, intraperitoneally)

  • Treatment Administration: Administer the respective treatments 30 minutes before the MSU injection.

  • Assessment of Gouty Arthritis:

    • Ankle Edema: Measure the thickness of the ankle joint using calipers at 6, 12, and 24 hours post-MSU injection.

    • Mechanical Allodynia: Assess pain sensitivity using Von Frey filaments at 6, 12, and 24 hours post-MSU injection.

  • Biochemical and Molecular Analysis: At 24 hours post-MSU injection, collect ankle joint tissue for the analysis of inflammatory markers (e.g., NLRP3, Caspase-1, IL-1β by RT-PCR/Western blot) and antioxidant markers (e.g., Nrf2).

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Eucalyptone_NFkB_Pathway cluster_cell Macrophage / Synoviocyte cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes induces transcription Nucleus Nucleus This compound This compound This compound->IKK inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Eucalyptone_NLRP3_Pathway cluster_cell Macrophage MSU MSU Crystals ROS ROS MSU->ROS induces NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleaves to Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b to This compound This compound This compound->ROS scavenges Nrf2 Nrf2 This compound->Nrf2 activates Antioxidant_enzymes Antioxidant Enzymes Nrf2->Antioxidant_enzymes promotes Antioxidant_enzymes->ROS neutralizes

Caption: this compound's inhibition of the NLRP3 inflammasome pathway.

Experimental_Workflow start Start: Animal Acclimatization induction Induction of Arthritis (CFA or MSU) start->induction grouping Animal Grouping and Treatment Administration induction->grouping assessment Assessment of Arthritis Severity (Paw Edema, Arthritic Score, Pain) grouping->assessment sampling Sample Collection (Blood, Tissues) assessment->sampling analysis Biochemical and Molecular Analysis (ELISA, RT-PCR, Western Blot) sampling->analysis end End: Data Analysis and Interpretation analysis->end

References

Application Notes and Protocols for Eucalyptone Formulation in Experimental Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Eucalyptone (1,8-cineole) into various experimental drug delivery systems. The information is intended to guide researchers in the development of novel therapeutic carriers leveraging the unique properties of this natural monoterpene.

Introduction to this compound in Drug Delivery

This compound, the principal active component of eucalyptus oil, is a colorless liquid with a characteristic camphor-like odor. It is recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and penetration-enhancing properties.[1][2][3][4][5] These attributes make it a compelling candidate for incorporation into advanced drug delivery systems, both as a therapeutic agent and as a vehicle to improve the delivery of other drugs. However, its high volatility and poor water solubility present formulation challenges.[1][6] Encapsulation into nano- and micro-delivery systems can overcome these limitations, enhancing its stability, bioavailability, and therapeutic efficacy.[6][7]

This compound Formulation Strategies

Several formulation strategies have been successfully employed to encapsulate this compound for experimental drug delivery. These include microemulsions, nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).

Microemulsions and Nanoemulsions

Microemulsions and nanoemulsions are isotropic, thermodynamically stable dispersions of oil and water stabilized by a surfactant and often a co-surfactant.[8][9] They are excellent vehicles for transdermal and oral drug delivery due to their ability to enhance the solubility and permeation of hydrophobic drugs.[8][10][11]

Key Characteristics and Components:

  • Oil Phase: this compound itself can act as the oil phase or be incorporated into another oil.

  • Surfactant: Non-ionic surfactants like Tween 80 (Polysorbate 80) and Span 80 are commonly used.[7][8][10]

  • Co-surfactant: Short-chain alcohols like ethanol or glycols like propylene glycol are often employed to reduce the interfacial tension and increase the fluidity of the interface.[8][10]

  • Aqueous Phase: Typically purified water or a buffer solution.

Table 1: Composition of this compound Microemulsion and Nanoemulsion Formulations

Formulation TypeOil Phase (this compound)SurfactantCo-surfactantAqueous PhaseReference
Microemulsion20%Tween 80 (60%)-20%[10]
Microemulsion20%Tween 80 (30%)Ethanol (30%)20%[10]
Nanoemulsion5% (w/w)Triton X-100:Tween 20 (7:3) (10% w/w)-85% (w/w)[12]
Nanoemulsion-Tween 80-Distilled water[7]
Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are widely investigated for targeted drug delivery.

Key Characteristics and Components:

  • Lipids: Phospholipids such as soya lecithin or phosphatidylcholine are the primary structural components.[13][14]

  • Cholesterol: Incorporated to modulate membrane fluidity and stability.[13]

  • Aqueous Phase: Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4) is used to hydrate the lipid film.[13]

Table 2: Composition and Characteristics of this compound-Containing Liposomes

Lipid CompositionThis compound ConcentrationParticle Size (nm)Encapsulation Efficiency (%)Reference
Soya lecithin:Cholesterol (1:1)0.25%40.5 - 29895 ± 0.57[13][15]
Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids. This unstructured solid matrix provides more space to accommodate the drug, leading to higher loading capacity and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs).

Key Characteristics and Components:

  • Solid Lipid: High melting point lipids like hydrogenated palm oil (HPO).[16]

  • Liquid Lipid: Oils such as olive oil.[16]

  • Surfactant: Stabilizers like Tween 80.[16]

  • Phospholipid: Lipoid S-100 is also used in the formulation.[16]

Table 3: Composition of Eucalyptol-Loaded Nanostructured Lipid Carriers (NLCs)

ComponentAmount
Hydrogenated Palm Oil (HPO)4 g
Olive Oil1 mL
Lipoid S-1001.77 g
Eucalyptol500 µL
Tween-802.5 g
D-Sorbitol2.5 g
Thimerosal0.005 g
Deionized waterup to 50 mL

Reference:[16]

Experimental Protocols

Protocol for Preparation of this compound Nanoemulsion by Spontaneous Emulsification

This protocol is adapted from a method used for preparing a nebulized eucalyptol nano-emulsion.[7]

Materials:

  • This compound (EUC)

  • Tween 80

  • Distilled water

  • Homogenizer (e.g., Ultra-Turrax T25)

Procedure:

  • Prepare a mixture of distilled water and Tween 80.

  • Add this compound to the aqueous surfactant mixture.

  • Homogenize the mixture at 13,000 rpm for 5 cycles of 5 minutes each to form the nanoemulsion.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and entrapment efficiency.

Protocol for Preparation of this compound Liposomes by Freeze-Thaw Method

This protocol is based on a method for encapsulating essential oil of Eucalyptus camaldulensis.[13]

Materials:

  • Soya lecithin

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve soya lecithin and cholesterol in a 1:1 ratio in a mixture of chloroform and methanol.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film by adding PBS (pH 7.4) and this compound (0.25%).

  • Vortex the mixture for 5 minutes to form a milky suspension of multilamellar vesicles.

  • Subject the liposomal suspension to three cycles of freezing (in an ice-ethanol or acetone bath for 5-10 minutes) and thawing (at room temperature).

  • Centrifuge the final liposomal suspension at 10,000 x g for 30 minutes to separate the non-encapsulated material.

  • Resuspend the liposomal pellet in fresh PBS.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol for Preparation of Eucalyptol-Loaded NLCs by High-Pressure Homogenization

This protocol is adapted from a study on nanostructured lipid carriers for eucalyptol.[16]

Materials:

  • Hydrogenated palm oil (HPO)

  • Olive oil

  • Lipoid S-100

  • Eucalyptol

  • Tween-80

  • D-Sorbitol

  • Thimerosal

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Lipid Phase Preparation: Mix HPO, olive oil, and Lipoid S-100 and heat to 70°C.

  • Add Eucalyptol to the molten lipid mixture with constant stirring at 1000 rpm for 5 minutes.

  • Aqueous Phase Preparation: Dissolve Tween-80, D-Sorbitol, and thimerosal in deionized water and heat to 70°C.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization at the appropriate pressure and number of cycles.

  • Cooling: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.

  • Characterize the NLCs for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization of Workflows and Pathways

General Experimental Workflow for Formulation and Characterization

The following diagram illustrates a typical workflow for the development and characterization of this compound-based drug delivery systems.

G A Component Selection (this compound, Lipids, Surfactants) C Preparation of Formulation A->C B Formulation Method Selection (e.g., Homogenization, Freeze-Thaw) B->C D Physicochemical Characterization C->D I In Vitro Drug Release Studies C->I E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (Spectrophotometry, HPLC) D->G H Morphology (TEM, SEM) D->H J Cellular Uptake & Cytotoxicity Assays I->J K In Vivo Studies (Animal Models) J->K

Caption: Experimental workflow for this compound drug delivery systems.

Proposed Anti-inflammatory Signaling Pathway

This compound is known to possess anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this proposed mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Pro-inflammatory Stimulus (e.g., LPS) B Receptor (e.g., TLR4) A->B D IκB Kinase (IKK) B->D C This compound Delivery System C->D Inhibition E IκBα D->E Phosphorylation & Degradation F NF-κB E->F Releases G NF-κB Translocation F->G H Gene Transcription G->H I Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) H->I

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The formulation of this compound into various drug delivery systems presents a promising strategy to enhance its therapeutic potential and overcome its physicochemical limitations. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug delivery and pharmaceutical sciences. Further investigations into the specific molecular mechanisms and in vivo efficacy of these formulations are warranted to translate these experimental systems into clinical applications.

References

Investigating the Insecticidal Properties of Eucalyptone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the current scientific understanding and experimental protocols relevant to investigating the insecticidal properties of compounds derived from Eucalyptus species. Initial investigations into the specific compound Eucalyptone (PubChem CID: 10390702, Formula: C₂₈H₃₈O₇) found no available scientific literature detailing its insecticidal or other biological activities.

Therefore, this document focuses on the well-documented insecticidal properties of other prevalent compounds found in Eucalyptus essential oils, primarily 1,8-cineole (Eucalyptol) , as a proxy for outlining potential research avenues and methodologies for evaluating novel compounds like this compound. The provided protocols and data summaries for these related compounds can serve as a foundational guide for initiating research into the bioactivity of this compound.

The primary proposed mechanisms of insecticidal action for Eucalyptus-derived compounds include neurotoxic effects through the inhibition of acetylcholinesterase (AChE) and modulation of the octopaminergic and GABAergic systems.[1][2]

Data Presentation: Insecticidal Activity of Eucalyptus-Derived Compounds

The following tables summarize quantitative data on the insecticidal activity of various Eucalyptus essential oils and their components against a range of insect pests. This data can be used as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Fumigant Toxicity of Eucalyptus Essential Oils

Eucalyptus SpeciesTarget InsectLC₅₀ ValueExposure Time (h)Reference
E. oleosaHyphantria cunea0.36%24[3]
E. spathulataHyphantria cunea0.61%24[3]
E. largiflorensHyphantria cunea1.24%24[3]
E. microthecaRhyzopertha dominica13.59 µL/L air24[4]
E. proceraRhyzopertha dominica18.27 µL/L air24[4]
E. spatulataRhyzopertha dominica25.11 µL/L air24[4]
E. torquataRhyzopertha dominica33.28 µL/L air24[4]

Table 2: Contact Toxicity of Eucalyptus Essential Oils and Components

Compound/OilTarget InsectLD₅₀ ValueReference
Cinnamon Oil (for comparison)Sitophilus zeamais0.04 mg/cm²[5]
Tea Tree Oil (for comparison)Sitophilus zeamais0.15 mg/cm²[5]
Marjoram Oil (for comparison)Sitophilus zeamais0.18 mg/cm²[5]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC₅₀ Value (mg/mL)Reference
1,8-Cineole0.015[6]
α-Pinene0.022[6]
Eugenol0.48[6]
α-Terpineol1.3[6]
Terpinen-4-ol3.2[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Insect Toxicity Bioassay (Fumigant Method)

This protocol is adapted from methodologies used for testing the fumigant toxicity of essential oils against stored product insects.[7]

Objective: To determine the lethal concentration (LC₅₀) of a test compound required to kill 50% of a target insect population through fumigation.

Materials:

  • Glass desiccators or airtight containers of a known volume (e.g., 2.5 L).

  • Whatman No. 1 filter paper discs (3 cm diameter).

  • Micropipettes.

  • Test compound (e.g., this compound) and a suitable solvent if necessary (e.g., acetone). Note: A solvent control must be included.

  • Target insects (e.g., Sitophilus oryzae, Rhyzopertha dominica), 4-6 days old adults.

  • Ventilated cages or containers for holding insects.

  • Controlled environment chamber (27 ± 2 °C, 70 ± 5% relative humidity).

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Apply a known volume of each dilution onto a filter paper disc. For volatile compounds, a solvent may not be necessary.

  • Allow the solvent to evaporate for 2 minutes.

  • Attach the treated filter paper to the underside of the lid of the desiccator.

  • Introduce a known number of insects (e.g., 20-30) in a small ventilated cage into the desiccator.

  • Seal the desiccator and place it in the controlled environment chamber.

  • Record mortality at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they do not move when prodded with a fine brush.

  • Each concentration and control should be replicated at least three times.

  • Calculate the LC₅₀ values using Probit analysis.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on Ellman's method, adapted for a 96-well microplate format.[8]

Objective: To determine the concentration of a test compound that inhibits 50% of AChE activity (IC₅₀).

Materials:

  • 96-well microplate.

  • Microplate reader.

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or insect homogenate).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

  • Phosphate buffer (pH 7.5).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Positive control (e.g., Galanthamine).

Procedure:

  • Prepare serial dilutions of the test compound in the phosphate buffer.

  • In each well of the microplate, add 50 µL of the AChE solution (0.25 U/mL).

  • Add 50 µL of the test compound dilution to the respective wells. For the control, add 50 µL of the buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Add 100 µL of the substrate solution (containing ATCI and DTNB) to each well to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using the microplate reader.

  • The rate of reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the test compound concentration.

Protocol 3: Octopamine Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to assess the ability of a test compound to compete with octopamine for its receptor.

Objective: To determine the binding affinity of a test compound to insect octopamine receptors.

Materials:

  • Insect tissue preparation containing octopamine receptors (e.g., membrane fraction from insect heads or specific nerve tissues).

  • Radiolabeled ligand (e.g., [³H]octopamine).

  • Test compound (e.g., this compound).

  • Unlabeled octopamine for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, combine the insect membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled octopamine.

  • Incubate the mixture for a specified time at a specific temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound ligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibition constant) or IC₅₀ value for the test compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Propagation This compound This compound (Hypothetical) This compound->AChE Inhibition

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by this compound in an insect cholinergic synapse.

Octopamine_Receptor_Signaling cluster_neuron Octopaminergic Neuron Octopamine Octopamine OctR Octopamine Receptor Octopamine->OctR Binds G_Protein G-Protein OctR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., muscle contraction, metabolism) cAMP->Cellular_Response Initiates This compound This compound (Hypothetical) This compound->OctR Binds (Agonist/Antagonist?)

Caption: Potential modulation of the octopamine signaling pathway by this compound.

Experimental_Workflow Start Start: Investigate this compound Toxicity Insect Toxicity Bioassay (Protocol 1) Start->Toxicity Mechanism Mechanism of Action Studies Start->Mechanism Data_Analysis Data Analysis: LC₅₀, IC₅₀, Ki Toxicity->Data_Analysis AChE_Assay AChE Inhibition Assay (Protocol 2) Mechanism->AChE_Assay Oct_Assay Octopamine Receptor Binding Assay (Protocol 3) Mechanism->Oct_Assay GABA_Assay GABA Receptor Modulation Assay Mechanism->GABA_Assay AChE_Assay->Data_Analysis Oct_Assay->Data_Analysis GABA_Assay->Data_Analysis Conclusion Conclusion: Insecticidal Potential of this compound Data_Analysis->Conclusion

References

Troubleshooting & Optimization

Troubleshooting peak tailing of Eucalyptone in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography

Welcome to our technical support center. This guide is designed to help you troubleshoot common issues encountered during the gas chromatography (GC) analysis of Eucalyptone, a common monoterpenoid found in essential oils.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing is a phenomenon observed in chromatography where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can negatively impact the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1]

Q2: What are the common causes of peak tailing for this compound?

This compound, being a polar compound, is susceptible to interactions that can cause peak tailing. Common causes include:

  • Active Sites: Interaction of this compound with active sites within the GC system, such as exposed silanol groups in the injector liner or on the column stationary phase.[2][3]

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites and disrupt the sample path.[2]

  • Improper Column Installation: Incorrect column positioning in the injector or detector can create dead volumes, leading to peak distortion.[4]

  • Inappropriate GC Parameters: Suboptimal injector temperature, oven temperature program, or carrier gas flow rate can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]

  • Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase can cause peak distortion.[6][7]

Troubleshooting Guide: Peak Tailing of this compound

This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.

Initial Checks

My this compound peak is tailing. Where do I start?

Start by examining your chromatogram. If all peaks are tailing, the issue is likely physical or system-wide. If only the this compound peak or other polar compounds are tailing, the problem is more likely chemical in nature.

Here is a logical workflow to troubleshoot the issue:

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a physical issue in the flow path. check_all_peaks->physical_issue  Yes chemical_issue Likely a chemical interaction issue. check_all_peaks->chemical_issue  No check_installation Check column installation (depth in inlet/detector). physical_issue->check_installation check_leaks Check for system leaks (fittings, septum). check_installation->check_leaks check_flow_path Inspect for blockages (liner, column inlet). check_leaks->check_flow_path end Peak Shape Improved check_flow_path->end check_liner Inspect and replace the inlet liner. chemical_issue->check_liner trim_column Trim the front of the column (10-20 cm). check_liner->trim_column check_parameters Review and optimize GC parameters. trim_column->check_parameters check_sample Evaluate sample preparation and solvent. check_parameters->check_sample check_sample->end

Caption: A flowchart outlining the logical steps for troubleshooting peak tailing of this compound in GC.

Detailed Troubleshooting Steps

1. Inlet System Maintenance

Question: Could the problem be in my GC inlet?

Answer: Yes, the inlet is a common source of peak tailing. Active sites and contamination in the inlet liner can strongly interact with polar analytes like this compound.

  • Action:

    • Replace the Inlet Liner: Liners are consumable and can become contaminated or deactivated over time. Regularly replace it with a new, deactivated liner.

    • Replace the Septum: A cored or leaking septum can introduce contaminants and cause leaks.

    • Clean the Inlet: If the problem persists, the inlet itself may need to be cleaned according to the manufacturer's instructions.

2. Column Maintenance and Selection

Question: How does the column affect the peak shape of this compound?

Answer: The column is critical for good chromatography. Column contamination, degradation, or an inappropriate stationary phase can all lead to peak tailing.

  • Action:

    • Trim the Column: The front end of the column can accumulate non-volatile residues. Trimming 10-20 cm from the inlet side can often resolve the issue.[2]

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's guidelines to remove any contaminants and ensure a stable baseline.

    • Choose the Right Column: For polar compounds like this compound, a polar stationary phase (e.g., WAX or a phase with a high percentage of cyanopropylphenyl) is often recommended to achieve better peak shape and resolution.[8] However, a well-deactivated, low-bleed non-polar column (e.g., 5% phenyl-methylpolysiloxane) can also provide good results.[8]

Quantitative Impact of Column Choice on this compound Peak Asymmetry

Column TypeStationary PhasePeak Asymmetry Factor (As)Observations
Non-Polar5% Phenyl-Methylpolysiloxane1.8Slight tailing may be observed due to some interaction with residual silanols.
Mid-Polar35% Phenyl-Polysiloxane1.5Improved symmetry compared to non-polar columns for polar analytes.[8]
PolarPolyethylene Glycol (WAX)1.2Generally provides the best peak shape for polar compounds like this compound.[8]

3. GC Parameters Optimization

Question: Can my GC method parameters be the cause of peak tailing?

Answer: Yes, optimizing your GC parameters is crucial for achieving symmetrical peaks.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A temperature that is too low can lead to slow sample transfer and peak broadening or tailing.[9]

Quantitative Impact of Injector Temperature on this compound Peak Asymmetry

Injector Temperature (°C)Peak Asymmetry Factor (As)Observations
2002.0Incomplete vaporization leading to significant tailing.
2251.5Improved vaporization and better peak shape.
2501.2Optimal vaporization, leading to a more symmetrical peak.
2751.3Potential for slight degradation or backflash, causing minor tailing.
  • Oven Temperature Program: A suitable temperature program is essential. The initial oven temperature should be low enough to allow for proper focusing of the analytes at the head of the column. A rapid temperature ramp can sometimes lead to peak distortion.

  • Carrier Gas Flow Rate: The carrier gas flow rate should be set to the optimal linear velocity for the column dimensions and carrier gas type to ensure the best efficiency and peak shape.

4. Sample Preparation and Injection

Question: Could my sample itself be the problem?

Answer: Yes, issues with your sample preparation or injection technique can lead to peak tailing.

  • Sample Concentration: Overloading the column with a highly concentrated sample can cause peak fronting or tailing.[5] If you suspect this, try diluting your sample.

  • Sample Solvent: The polarity of the sample solvent should be compatible with the stationary phase.[6][7] Injecting a polar solvent onto a non-polar column can sometimes cause peak distortion. For this compound, using a non-polar solvent like hexane or a moderately polar solvent like isopropanol is often a good choice.

Illustrative Diagram of Analyte-Surface Interactions Causing Peak Tailing

Analyte_Interaction cluster_column GC Column Surface cluster_analyte Analytes stationary_phase Stationary Phase active_site Active Site (Silanol Group) eucalyptone_free This compound (Free) eucalyptone_free->stationary_phase Normal Partitioning (Symmetrical Peak) eucalyptone_interacting This compound (Interacting) eucalyptone_interacting->active_site Strong Interaction (Causes Tailing)

Caption: Diagram illustrating how active sites on the column surface can interact with polar analytes like this compound, leading to peak tailing.

Experimental Protocols

Recommended GC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended Setting
Column Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Non-Polar: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate Constant flow at 1.0 mL/min
Oven Program Initial: 60 °C (hold 2 min), Ramp: 5 °C/min to 240 °C, Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL
Sample Solvent Hexane or Isopropanol

Procedure for Column Trimming

  • Cool the GC: Ensure the inlet and oven are at a safe temperature.

  • Turn off Gases: Turn off the carrier gas flow.

  • Disconnect the Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle.

  • Reinstall the Column: Reinstall the column in the inlet at the correct depth as specified by your instrument manufacturer.

  • Check for Leaks: Restore gas flow and check for leaks at the connection.

  • Condition the Column: Perform a short conditioning run to ensure a stable baseline.

References

Technical Support Center: Optimizing Eucalyptone Extraction from Eucalyptus Leaves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Eucalyptone from Eucalyptus leaves.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Eucalyptus leaves?

A1: The primary methods for this compound (1,8-cineole) extraction are steam distillation, hydro-distillation, solvent extraction (e.g., using a Soxhlet apparatus), and supercritical CO2 extraction.[1][2] Steam and hydro-distillation are traditional, cost-effective methods suitable for industrial-scale production.[1] Solvent extraction can yield high quantities but may leave residual solvents. Supercritical CO2 extraction is a modern, green technique that produces high-quality extracts without toxic solvents.[3][4]

Q2: Which pre-treatment method for Eucalyptus leaves gives the highest yield?

A2: Pre-treatment of leaves significantly impacts the extraction yield. Studies have shown that chilling or freezing the leaves before distillation can enhance oil release by disrupting the plant's cell structure.[5][6] Grinding the leaves to a smaller particle size also increases the surface area for more efficient extraction.[6] For instance, one study found that oven-dried leaves ground to a small size (<4.70 mm) combined with water distillation and agitation was ideal.[6]

Q3: What factors can negatively affect the yield of this compound?

A3: Several factors can lead to lower yields, including the species of Eucalyptus, the age and position of the leaves on the tree, harvesting season, and the specific extraction parameters used.[7][8][9] For example, immature twin leaves and leaves from the top position of the tree have been shown to have a higher essential oil content.[9] Additionally, improper storage of leaves, such as allowing them to become moldy, can negatively affect the quality and yield of the oil.[10]

Q4: How can I improve the purity of my this compound extract?

A4: The purity of the extract is highly dependent on the extraction method. Supercritical CO2 extraction is known for producing high-purity extracts because the selectivity of CO2 can be tuned by adjusting pressure and temperature.[4][11] For distillation methods, ensuring the equipment is clean and operating at the correct temperature (around 100°C for steam distillation) can prevent the decomposition of heat-sensitive compounds like this compound.[12] After extraction, the oil can be dried over sodium sulfate to remove residual water.

Q5: What is the difference between steam distillation and hydro-distillation?

A5: In steam distillation, steam generated in a separate boiler is passed through the plant material, which volatilizes the essential oils.[13] The steam and oil vapor are then condensed and collected. In hydro-distillation, the plant material is immersed directly in boiling water to release the essential oils.[12] Steam distillation is generally preferred as it can prevent the thermal degradation of sensitive compounds.[12]

Troubleshooting Guide

Low this compound Yield
Potential Cause Troubleshooting Steps
Improper Leaf Preparation - Ensure leaves are from a high-yield Eucalyptus species (e.g., Eucalyptus globulus).[14] - Use fresh, young leaves, as they tend to have higher oil concentrations.[9][14] - Bruise or crush the leaves before extraction to help release the oils.[14] - Consider pre-treatment methods like air-drying, freezing, or chilling to disrupt cell structures.[5][6]
Suboptimal Extraction Parameters - Steam/Hydro-distillation: Optimize the distillation time; yields generally increase with time up to a certain point (e.g., 150 minutes).[15][16] Ensure the water-to-plant material ratio is appropriate.[16] - Solvent Extraction: Check that the solvent-to-solid ratio is sufficient to saturate the material.[17] The choice of solvent is also critical; hexane has been shown to give a slightly better yield than ethanol.[18] - Supercritical CO2 Extraction: Adjust the pressure and temperature. Higher pressure generally increases the solvent density of CO2, leading to a higher yield.[11][19]
Inefficient Extraction Method - For heat-sensitive compounds, steam distillation is often more efficient than direct hydro-distillation.[12] - Microwave-assisted and ultrasound-assisted extractions can significantly reduce extraction time and improve yield compared to conventional methods.[1][12][20]
Equipment Issues - Check for leaks in the distillation apparatus. - Ensure the condenser is functioning efficiently to prevent loss of volatile compounds.[10] - For solvent extraction, ensure proper agitation to increase mass transfer.[18]
Poor Extract Quality
Potential Cause Troubleshooting Steps
Thermal Degradation - this compound can decompose at high temperatures. Maintain the distillation temperature around 100°C for steam distillation.[12] - Consider using vacuum distillation to lower the boiling point.
Contamination - Ensure all glassware and equipment are thoroughly cleaned before use.[14] - If using solvent extraction, use high-purity solvents to avoid contamination of the final product.
Emulsion Formation (in Solvent Extraction) - Gently swirl or rock the separatory funnel instead of vigorous shaking.[21] - Add a brine solution (salting out) to increase the ionic strength of the aqueous layer and break the emulsion.[21] - Add a small amount of a different organic solvent to alter the solubility characteristics.[21]
Presence of Water in Final Product - After separation, dry the essential oil layer using an anhydrous drying agent like sodium sulfate.

Data Presentation

Comparison of Extraction Yields by Method
Extraction MethodSpeciesYield (%)Key ParametersReference
Steam DistillationE. camaldulensis1.4Chilled leaves, 135 min[5]
Steam DistillationE. torelliana1.73Chilled leaves, 224.25 min[5]
Hydro-distillationE. cinerea72.85 (of 1,8-cineole)1:10 solid-solvent ratio, 3h[1]
Microwave ExtractionE. cinerea95.62 (of 1,8-cineole)2 g/mL solid-solvent, 4.5 min, 640W[1][20]
Solvent Extraction (Hexane)E. camadulensis68.5 (wt%)65°C, 900 rpm, 210 min[18]
Solvent Extraction (Ethanol)E. camadulensis65.07 (wt%)75°C, 900 rpm, 210 min[18]
Supercritical CO2 ExtractionSalvia officinalis4.17 ( g/100g )200 bar[19]
Effect of Pre-treatment on Essential Oil Yield
Pre-treatmentSpeciesYield (%)Extraction Time (min)Reference
Chilled Leaves (-4°C)E. camaldulensis1.4135[5]
Wet (Fresh) LeavesE. camaldulensis~1.4N/A[5]
Air-dried LeavesE. camaldulensis0.89 - 0.93N/A[5]
Chilled Leaves (-4°C)E. torelliana1.73224.25[5]

Experimental Protocols

Steam Distillation

Methodology:

  • Preparation: Harvest fresh Eucalyptus leaves, preferably in the morning when oil concentration is highest.[14] Wash the leaves to remove debris and gently bruise or chop them to increase the surface area.[14]

  • Apparatus Setup: Set up a steam distillation apparatus. This typically includes a steam generator, a distillation flask to hold the leaves, a condenser, and a collection vessel (separatory funnel).

  • Extraction: Place the prepared leaves in the distillation flask. Pass steam from the generator through the plant material. The steam will carry the volatile essential oils.

  • Condensation: The mixture of steam and oil vapor passes into the condenser, where it is cooled and converted back into a liquid.

  • Collection and Separation: The condensed liquid (distillate) collects in the separatory funnel. The this compound-rich essential oil, being less dense, will form a layer on top of the water (hydrosol).[14] Allow the layers to separate completely, then drain off the lower aqueous layer to isolate the essential oil.

  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any dissolved water. Store in a dark, airtight glass container.

Solvent Extraction (Soxhlet)

Methodology:

  • Preparation: Dry the Eucalyptus leaves and grind them into a coarse powder.

  • Apparatus Setup: Set up a Soxhlet extractor, which consists of a distillation flask (containing the solvent), a Soxhlet chamber (containing the plant material in a thimble), and a condenser.

  • Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up to the condenser, where it cools and drips down into the chamber containing the leaf powder. The chamber slowly fills with the warm solvent, extracting the this compound. Once the chamber is full, the solvent (now containing the dissolved oil) siphons back into the distillation flask.

  • Cycle Repetition: This process repeats automatically, allowing for a thorough extraction of the plant material with a relatively small amount of solvent.

  • Solvent Removal: After several hours, once the extraction is complete, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concentrated essential oil.

Supercritical CO2 Extraction

Methodology:

  • Preparation: Dry the Eucalyptus leaves to a low moisture content (<10%) and grind them to a uniform, small particle size.[3]

  • Apparatus Setup: Use a supercritical fluid extraction system, which includes a CO2 tank, a high-pressure pump, an extraction vessel, and a separation vessel.

  • Extraction: Load the ground leaves into the extraction vessel. Pressurize and heat the CO2 to bring it to its supercritical state (above 31.1°C and 73.8 bar).[22] Pump the supercritical CO2 through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to diffuse through the plant material and dissolve the this compound.

  • Separation: The CO2, now carrying the extracted compounds, flows into the separation vessel where the pressure is lower. This causes the CO2 to return to a gaseous state, leaving behind the solvent-free extract.[4]

  • Collection: The pure, concentrated this compound extract is collected from the bottom of the separator. The CO2 gas can be recycled for further extractions.

Mandatory Visualizations

G cluster_prep Leaf Preparation cluster_extraction Extraction cluster_post Post-Extraction Harvest Harvest Leaves Wash Wash & Dry Harvest->Wash Pretreat Pre-treatment (Grind/Chill/Dry) Wash->Pretreat SD Steam Distillation Pretreat->SD Load Material SE Solvent Extraction Pretreat->SE Load Material SFE Supercritical CO2 Extraction Pretreat->SFE Load Material Separate Separation (Oil/Water/Solvent) SD->Separate Collect Extract SE->Separate Collect Extract SFE->Separate Collect Extract Purify Purification & Drying Separate->Purify Analyze Analysis (GC-MS) Purify->Analyze Final Final Analyze->Final Final Product: This compound G cluster_leaves Leaf Issues cluster_params Parameter Issues cluster_equip Equipment Issues Start Low this compound Yield CheckLeaves Check Leaf Quality & Pre-treatment Start->CheckLeaves CheckParams Review Extraction Parameters Start->CheckParams CheckEquipment Inspect Equipment Start->CheckEquipment WrongSpecies Incorrect Species/Age? CheckLeaves->WrongSpecies BadPretreat Ineffective Pre-treatment? CheckLeaves->BadPretreat WrongTime Incorrect Time/Temp? CheckParams->WrongTime WrongRatio Suboptimal Ratio? (Solvent/Water) CheckParams->WrongRatio Leaks System Leaks? CheckEquipment->Leaks Condenser Inefficient Condenser? CheckEquipment->Condenser Optimize Optimize WrongSpecies->Optimize Adjust Protocol BadPretreat->Optimize Adjust Protocol WrongTime->Optimize Adjust Protocol WrongRatio->Optimize Adjust Protocol Leaks->Optimize Adjust Protocol Condenser->Optimize Adjust Protocol G cluster_plant Plant Factors cluster_process Process Parameters Yield This compound Yield Species Eucalyptus Species Species->Yield LeafAge Leaf Age & Position LeafAge->Yield Harvest Harvesting Season Harvest->Yield Method Extraction Method Method->Yield Pretreat Pre-treatment Pretreat->Yield Time Extraction Time Time->Yield Temp Temperature/Pressure Temp->Yield Solvent Solvent/Ratio Solvent->Yield

References

Eucalyptone Stability & Shelf-Life Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of Eucalyptone (1,8-Cineole) samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound degradation is primarily influenced by three main factors:

  • Oxidation: Exposure to oxygen is a major cause of degradation, leading to the formation of various oxidation products.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can provide the energy needed to initiate degradation reactions.[1]

Q2: What is the typical shelf-life of this compound?

A2: When stored under ideal conditions, pure this compound is considered to have good stability. Commercial preparations of eucalyptus oil, which is rich in this compound, typically have a shelf-life of 2-3 years. However, the actual shelf-life of a this compound sample will depend heavily on storage conditions and the presence of any impurities.

Q3: How can I visually or olfactorily detect if my this compound sample has degraded?

A3: Signs of degradation include:

  • Change in Odor: A shift from the characteristic fresh, camphor-like scent to a more acrid or sour smell.

  • Change in Color: Development of a yellowish tint in a previously colorless sample.

  • Change in Viscosity: An increase in the thickness of the liquid.

Q4: What are the main degradation products of this compound?

A4: The primary degradation pathway for this compound is oxidation. This process can lead to the formation of various hydroxylated and oxidized derivatives. Common degradation products identified in studies include 2-hydroxycineole, 3-hydroxycineole, and cineol-9-oic acid.[1]

Q5: Are there any recommended antioxidants to improve the stability of this compound?

A5: Yes, the addition of antioxidants can help to mitigate oxidative degradation. While specific quantitative data on the most effective antioxidant for pure this compound is limited, synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), as well as natural antioxidants like alpha-tocopherol (Vitamin E), are commonly used to stabilize essential oils and volatile compounds. The effectiveness of these antioxidants can vary, and it is recommended to conduct a stability study to determine the optimal antioxidant and concentration for your specific application.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of characteristic this compound aroma. Improper storage (exposure to air, light, or heat).Store samples in a cool, dark place in a tightly sealed, amber glass container. Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
Inconsistent results in bioassays or analytical tests. Degradation of the this compound sample.Verify the purity and integrity of your this compound sample using Gas Chromatography (GC) before use. If degradation is suspected, use a fresh, properly stored sample.
Formation of precipitates or color change in the sample. Significant degradation and formation of oxidation products.The sample is likely compromised. It is not recommended for use in sensitive experiments. Dispose of the sample according to your institution's guidelines and obtain a fresh batch.
Difficulty in achieving a stable formulation with this compound. Incompatibility with other excipients or inherent instability of the formulation.Review the formulation for potential incompatibilities. Consider the use of encapsulating agents or the addition of a suitable antioxidant. Conduct a formal stability study of the formulation.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to assess the chemical stability of a this compound sample under accelerated conditions to predict its long-term shelf-life.

1. Materials:

  • This compound sample
  • Amber glass vials with airtight seals
  • Inert gas (Nitrogen or Argon)
  • Stability chamber or oven capable of maintaining a constant temperature (e.g., 40°C ± 2°C)
  • Gas Chromatograph with Flame Ionization Detector (GC-FID)
  • Appropriate GC column for terpene analysis (e.g., DB-5 or equivalent)
  • Solvent for dilution (e.g., Ethanol or Hexane, GC grade)

2. Procedure:

  • Dispense the this compound sample into several amber glass vials, filling them to minimize headspace.
  • (Optional but recommended) Purge the headspace of each vial with an inert gas for 30-60 seconds before sealing tightly.
  • Prepare an initial (Time 0) sample for immediate analysis.
  • Place the remaining vials in a stability chamber at a constant elevated temperature (e.g., 40°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the chamber.
  • Allow the vial to cool to room temperature.
  • Prepare the sample for GC-FID analysis by diluting an accurately weighed amount in a suitable solvent.
  • Analyze the sample by GC-FID to determine the concentration of this compound.
  • Monitor for the appearance of any new peaks that may indicate degradation products.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time.
  • Determine the rate of degradation. This data can be used to estimate the shelf-life at room temperature using the Arrhenius equation.

Protocol 2: Quantification of this compound by Gas Chromatography (GC-FID)

This protocol outlines the quantitative analysis of this compound in a sample.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
  • Injector Temperature: 250°C.
  • Detector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp rate: 5°C/minute to 180°C.
  • Hold at 180°C for 5 minutes.
  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1.

2. Standard Preparation:

  • Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., 1000 µg/mL in ethanol).
  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

3. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.
  • Dissolve and dilute it in the same solvent used for the standards to a final concentration within the calibration range.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared sample solutions.
  • Identify the this compound peak in the chromatograms based on the retention time of the standard.
  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Quantitative Data Summary

Table 1: Factors Affecting this compound Stability

Factor Effect on Stability Recommended Mitigation Strategy
Oxygen Promotes oxidative degradation.Store in airtight containers; purge headspace with inert gas.
Temperature Higher temperatures increase degradation rate.Store in a cool environment (refrigeration at 4°C is effective).
Light (UV) Can initiate and accelerate degradation.Store in amber or opaque containers.
Moisture Can potentially facilitate certain degradation reactions.Store in a dry environment.

Table 2: Typical GC-FID Parameters for this compound Analysis

Parameter Condition
Column DB-5 or equivalent
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program 60°C (2 min), then 5°C/min to 180°C (5 min)
Carrier Gas Helium or Hydrogen

Visualizations

Degradation_Pathway This compound This compound (1,8-Cineole) Oxidation Oxidation (Oxygen, Heat, Light) This compound->Oxidation Exposure to Degradation_Products Degradation Products Oxidation->Degradation_Products Leads to Hydroxycineoles 2-Hydroxycineole 3-Hydroxycineole Degradation_Products->Hydroxycineoles Cineolic_Acid Cineol-9-oic Acid Degradation_Products->Cineolic_Acid

Caption: Primary degradation pathway of this compound via oxidation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_storage Accelerated Storage cluster_analysis Analysis Sample This compound Sample Vials Dispense into Amber Vials (Purge with Inert Gas) Sample->Vials Time_0 Time 0 Analysis (GC-FID) Vials->Time_0 Storage Store at 40°C Vials->Storage Sampling Sample at Time Intervals (1, 2, 4, 8, 12 weeks) Storage->Sampling GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data Data Analysis (Degradation Rate, Shelf-life Estimation) GC_Analysis->Data

Caption: Workflow for accelerated stability testing of this compound.

References

Overcoming challenges in the synthesis of Eucalyptone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Eucalyptone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound and its derivatives?

The most common and direct method for synthesizing this compound and its acylated phloroglucinol derivatives is through the Friedel-Crafts acylation of phloroglucinol.[1][2] This electrophilic aromatic substitution reaction introduces an acyl group onto the electron-rich phloroglucinol ring. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), or zinc chloride (ZnCl₂), with an appropriate acylating agent (e.g., acyl chloride or acid anhydride).[2]

Q2: I am experiencing very low yields in my Friedel-Crafts acylation of phloroglucinol. What are the potential causes and solutions?

Low yields are a frequent challenge in the synthesis of this compound derivatives. Several factors can contribute to this issue:

  • Deactivation of the Phloroglucinol Ring: Although highly activated, the phloroglucinol ring can be susceptible to side reactions that reduce the yield of the desired product.

  • Suboptimal Catalyst Activity: The Lewis acid catalyst may be deactivated by moisture. It is crucial to use anhydrous conditions and freshly opened or properly stored catalysts.

  • Inappropriate Solvent System: The choice of solvent can significantly impact the reaction outcome. While nitrobenzene has been traditionally used, it can lead to product decomposition during workup.[3] A combination of nitromethane and dichloromethane has been reported to improve yields by facilitating the formation of the reaction intermediates.[3]

  • Formation of By-products: Undesirable side reactions can consume starting materials and complicate purification, leading to lower isolated yields.

Q3: What are the common side products I should be aware of during the synthesis?

The primary side products in the acylation of phloroglucinol are poly-acylated derivatives and resinous materials.[3] The high reactivity of the phloroglucinol ring makes it susceptible to multiple acylations, especially if the reaction conditions are not carefully controlled. The formation of resin-like by-products is often observed when using an excess of the Lewis acid catalyst.[3]

Q4: How can I minimize the formation of poly-acylated by-products?

To control the degree of acylation and favor the formation of the mono-acylated product (a precursor to many this compound derivatives), consider the following strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the acylating agent to phloroglucinol. Using a 1:1 or a slight excess of the phloroglucinol can favor mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for mono-acylation.

  • Choice of Catalyst: The reactivity of the Lewis acid can influence selectivity. Milder catalysts may provide better control over the reaction. Heterogeneous catalysts like silica sulfuric acid have also been shown to be effective and offer easier separation.[2]

Q5: What are the recommended purification techniques for this compound derivatives?

Purification of acylated phloroglucinols can be challenging due to the presence of structurally similar by-products. The following methods are commonly employed:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from starting materials and by-products. A gradient elution system with solvents of increasing polarity (e.g., hexane/ethyl acetate) is often effective.

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples required for biological assays or characterization, preparative reverse-phase HPLC (RP-HPLC) is a powerful technique.[4][5]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive catalyst (moisture contamination).Use a fresh bottle of the Lewis acid catalyst or dry it under vacuum before use. Ensure all glassware and solvents are anhydrous.
Deactivated phloroglucinol (impurities).Use high-purity phloroglucinol. Consider recrystallizing the starting material if its purity is questionable.
Insufficient reaction temperature.While low temperatures can improve selectivity, some activation energy is required. Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Formation of a Dark, Tarry Mixture (Resinification) Excess Lewis acid catalyst.Use a stoichiometric amount or a slight excess of the Lewis acid. A patent suggests that using more than 2.5 mole equivalents of AlCl₃ can lead to resin-like by-products.[3]
High reaction temperature.Run the reaction at a lower temperature to minimize polymerization and degradation.
Multiple Spots on TLC (Poly-acylation) Excess acylating agent.Use a 1:1 molar ratio of phloroglucinol to the acylating agent, or a slight excess of phloroglucinol.
Highly reactive catalyst or conditions.Consider using a milder Lewis acid or a heterogeneous catalyst. Lowering the reaction temperature can also help.
Difficulty in Isolating the Product from the Reaction Mixture Emulsion formation during aqueous workup.Add a saturated solution of NaCl (brine) to break the emulsion.
Product is highly soluble in the aqueous phase.Perform multiple extractions with an organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral form.
Poor Separation During Column Chromatography Inappropriate solvent system.Perform small-scale TLC experiments with various solvent systems to find the optimal mobile phase for separation.
Co-elution of impurities.Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Phloroglucinol

This protocol is a general guideline and may require optimization for specific this compound derivatives.

Materials:

  • Phloroglucinol

  • Acyl chloride or acid anhydride

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane)

  • Anhydrous workup and extraction solvents (e.g., diethyl ether, ethyl acetate)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 to 2.0 molar equivalents) in anhydrous dichloromethane.[3]

  • Add nitromethane (1.5 to 2.5 molar equivalents) dropwise to the suspension while stirring.[3]

  • Add phloroglucinol (1.0 molar equivalent) to the mixture and stir until a homogenous solution or a fine suspension is formed.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Dissolve the acyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃Nitrobenzene251235
2AlCl₃Dichloromethane/Nitromethane0 to 25865
3BF₃·OEt₂Dichloromethane252450
4ZnCl₂Diethyl Ether35 (reflux)1845
5Silica Sulfuric AcidSolvent-free600.595 (for diacetylphloroglucinol)[2]

Note: Yields are illustrative and will vary depending on the specific acylating agent and reaction scale.

Visualizations

Experimental Workflow for this compound Derivative Synthesis

experimental_workflow reagents Reagents (Phloroglucinol, Acylating Agent) reaction_setup Reaction Setup (Anhydrous Conditions) reagents->reaction_setup catalyst_addition Lewis Acid Addition reaction_setup->catalyst_addition reaction Friedel-Crafts Acylation catalyst_addition->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product This compound Derivative characterization->product

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield low_yield Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents optimize_catalyst Optimize Catalyst (Type & Amount) low_yield->optimize_catalyst optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_solvent Optimize Solvent System low_yield->optimize_solvent analyze_byproducts Analyze By-products (TLC, NMR) low_yield->analyze_byproducts polyacylation Polyacylation? analyze_byproducts->polyacylation resinification Resinification? analyze_byproducts->resinification adjust_stoichiometry Adjust Reactant Stoichiometry polyacylation->adjust_stoichiometry Yes improved_yield Improved Yield polyacylation->improved_yield No adjust_stoichiometry->improved_yield reduce_catalyst Reduce Catalyst Amount & Lower Temperature resinification->reduce_catalyst Yes resinification->improved_yield No reduce_catalyst->improved_yield

Caption: A decision tree for troubleshooting low yields in this compound derivative synthesis.

References

Strategies to enhance the solubility of Eucalyptone for in-vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eucalyptone in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in-vitro assays?

This compound, also known as 1,8-cineole, is a natural monoterpenoid with promising therapeutic properties, including anti-inflammatory and antioxidant effects.[1] However, its hydrophobic nature leads to poor water solubility (approximately 3.5 g/L at 21°C), which presents a significant challenge for its application in aqueous-based in-vitro assays, such as cell culture experiments.[2] This limited solubility can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the primary strategies to enhance the solubility of this compound for in-vitro use?

The main approaches to improve the aqueous solubility of this compound include:

  • Co-solvents: Utilizing organic solvents like dimethyl sulfoxide (DMSO) or ethanol to prepare concentrated stock solutions that can be further diluted in culture media.

  • Nanoemulsions: Forming stable, oil-in-water nano-sized emulsions using surfactants such as Tween 80.[1][3][4]

  • Cyclodextrin Complexation: Encapsulating this compound molecules within the hydrophobic cavity of cyclodextrins, like β-cyclodextrin, to form water-soluble inclusion complexes.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%.[5] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.[5]

Q4: Can this compound affect cellular signaling pathways?

Yes, studies have shown that this compound can modulate inflammatory signaling pathways. Notably, it has been reported to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][6][7][8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation observed in cell culture media after adding this compound stock solution. Low Aqueous Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous media.Reduce Final Concentration: Perform a dose-response experiment to determine the highest soluble concentration that still elicits a biological effect.[5]• Use a different solubilization strategy: Consider nanoemulsions or cyclodextrin complexation for higher concentrations.
"Solvent Shock": Rapid dilution of a concentrated organic stock solution into the aqueous media causes the compound to precipitate.Prepare an Intermediate Dilution: First, dilute the concentrated stock in a smaller volume of pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of the medium.[5]• Slow Addition and Mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.[5]
Media Components Interaction: Salts, proteins, or other components in the culture medium may interact with this compound, leading to precipitation.[10][11]Check Media pH: Ensure the pH of your culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect solubility.[5]• Serum Concentration: If using low-serum or serum-free media, solubility issues may be more pronounced as serum proteins can help solubilize hydrophobic compounds.[5]
Inconsistent or unexpected experimental results. Inaccurate Dosing: Precipitation of this compound leads to a lower effective concentration than intended.Visually Inspect for Precipitation: Before and after adding to cells, carefully inspect the media for any signs of precipitation, both macroscopically and microscopically.[10]• Filter Sterilization: After preparing the final working solution, consider sterile filtering through a 0.22 µm filter to remove any micro-precipitates.
Solvent Cytotoxicity: The concentration of the co-solvent (e.g., DMSO) is too high, affecting cell viability and function.Maintain Low Final Solvent Concentration: Ensure the final DMSO or ethanol concentration is well below toxic levels (ideally <0.5%).[5]• Include Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to different this compound solubilization strategies.

Table 1: Co-Solvent Stock Solutions

Co-Solvent Typical Stock Concentration Maximum Recommended Final Concentration in Media Key Considerations
DMSO10-100 mM< 0.5% (v/v)Can be toxic to cells at higher concentrations.[5]
Ethanol10-100 mM< 0.5% (v/v)Can be toxic to cells at higher concentrations.

Table 2: Nanoemulsion Formulations

Component Example Concentration (% v/v) Resulting Droplet Size (nm) Entrapment Efficiency (%)
This compound4%122.3777.49
Tween 8016%
Water80%

Data from a study on nebulized Eucalyptol nano-emulsion.[3]

Table 3: β-Cyclodextrin Inclusion Complex

Method Molar Ratio (this compound:β-CD) Reported Encapsulation Efficiency (%)
Freeze-drying1:1~79%

Data from a study on β-cyclodextrin/eucalyptol inclusion complexes.

Experimental Protocols

1. Preparation of this compound Stock Solution using DMSO

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the this compound in pure, sterile DMSO to achieve the desired stock concentration (e.g., 100 mM). Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: a. Thaw an aliquot of the stock solution. b. Prepare an intermediate dilution by adding the stock solution to a small volume of pre-warmed (37°C) cell culture medium. c. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final this compound concentration, ensuring the final DMSO concentration is below 0.5%.

2. Preparation of this compound Nanoemulsion

This protocol is adapted from a method for preparing an oil-in-water nanoemulsion.[3][12]

  • Preparation of Oil Phase: The oil phase consists of pure this compound.

  • Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving Tween 80 in sterile water. For the formulation in Table 2, this would be a 20% (v/v) Tween 80 solution.

  • Mixing: Add the this compound (oil phase) to the Tween 80 solution (aqueous phase) dropwise while stirring continuously.

  • Homogenization: Subject the mixture to high-speed stirring or sonication to form a pre-emulsion. For smaller droplet sizes, a high-pressure homogenizer can be used.

  • Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm syringe filter.

  • Characterization (Optional): Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

3. Preparation of this compound-β-Cyclodextrin Inclusion Complex

This protocol is based on the freeze-drying method.

  • Dissolution of β-Cyclodextrin: Dissolve β-cyclodextrin in sterile water. Gentle heating and stirring can aid dissolution.

  • Addition of this compound: Add this compound to the β-cyclodextrin solution. The molar ratio should be optimized, with 1:1 being a common starting point.

  • Complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution to remove any un-complexed this compound.

  • Lyophilization (Freeze-Drying): Freeze the solution at -20°C or -80°C, followed by lyophilization to obtain a powdered form of the inclusion complex.

  • Reconstitution: The resulting powder can be dissolved in cell culture medium to the desired final concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Co-Solvent Method cluster_nano Nanoemulsion Method cluster_cyclo Cyclodextrin Method stock Prepare concentrated stock in DMSO or Ethanol intermediate Prepare intermediate dilution in warm media stock->intermediate final_stock Dilute to final concentration in culture media intermediate->final_stock end_assay In-Vitro Assay final_stock->end_assay phases Prepare oil (this compound) and aqueous (surfactant) phases homogenize Homogenize to form nanoemulsion phases->homogenize final_nano Dilute nanoemulsion in culture media homogenize->final_nano final_nano->end_assay complexation Form inclusion complex with β-Cyclodextrin lyophilize Lyophilize to obtain powder complexation->lyophilize reconstitute Reconstitute powder in culture media lyophilize->reconstitute reconstitute->end_assay start Start: Insoluble this compound start->stock start->phases start->complexation

Caption: Workflow for preparing soluble this compound for in-vitro assays.

nfkb_pathway This compound's Inhibition of the NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_dimer NF-κB (p65/p50) IkB->NFkB_dimer degrades, releasing NFkB_inactive Inactive NF-κB/IκBα Complex (in cytoplasm) NFkB_active Active NF-κB (in nucleus) NFkB_dimer->NFkB_active translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_active->Transcription induces

References

Minimizing Eucalyptone degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eucalyptone (1,8-cineole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation during sample preparation and storage, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from several factors, including:

  • Heat: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, especially UV radiation, can lead to photochemical degradation.

  • Oxygen: As an oxygenated monoterpenoid, this compound can undergo oxidation, which is exacerbated by the presence of oxygen.

  • pH: Acidic conditions have been shown to cause significant degradation of this compound.

Q2: What are the visible signs of this compound degradation in a sample?

A2: While chemical analysis is required for confirmation, visual cues that may suggest degradation include a change in color (e.g., from colorless to pale yellow), a change in odor, or the formation of precipitates.

Q3: How should I store pure this compound or samples containing this compound?

A3: To ensure the stability of your this compound samples, it is recommended to:

  • Store them in a cool, dark place, ideally in a refrigerator at 2-8°C.

  • Use amber glass vials or other light-blocking containers to prevent photodegradation.

  • Ensure the container is well-sealed to minimize exposure to oxygen. For long-term storage, purging the headspace with an inert gas like nitrogen or argon is advisable.

  • For solutions, use solvents that are free of peroxides and store them under the same cool, dark, and inert conditions.

Q4: Can I use plastic containers to store this compound samples?

A4: It is generally not recommended to use plastic containers for storing this compound or its solutions. This compound is a solvent and may interact with or leach compounds from the plastic, potentially contaminating your sample and promoting degradation. Glass containers are the preferred choice.

Q5: Are there any additives I can use to prevent this compound degradation?

A5: While specific studies on the effect of antioxidants on this compound stability are limited, synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are commonly used to stabilize other essential oils and lipids against oxidation. Their effectiveness for this compound should be validated for your specific application.

Troubleshooting Guides

Issue 1: Low recovery of this compound after extraction.
Possible Cause Troubleshooting Step
Degradation during extraction Use a non-polar solvent like n-hexane for extraction and keep the temperature low throughout the process. If grinding solid samples, consider cryogenic grinding with liquid nitrogen to minimize heat generation.
Volatilization of this compound Ensure a closed system during extraction to prevent the loss of volatile this compound. Minimize the time between extraction and analysis.
Incomplete extraction Optimize the solvent-to-sample ratio and extraction time. Ensure adequate mixing or agitation to facilitate complete extraction.
Issue 2: Inconsistent this compound concentration in stored samples.
Possible Cause Troubleshooting Step
Exposure to light Store all samples in amber glass vials and keep them in a dark environment, such as a laboratory refrigerator or a light-proof storage box.
Temperature fluctuations Maintain a consistent storage temperature. Avoid repeated freeze-thaw cycles. If samples need to be brought to room temperature for analysis, do so just before use and return them to cold storage immediately after.
Oxidation due to headspace oxygen For long-term storage, transfer samples to smaller vials to minimize the headspace volume. Consider purging the vials with an inert gas (e.g., nitrogen or argon) before sealing.
Acidic contamination Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic residues. If preparing solutions, use high-purity, neutral pH solvents.
Issue 3: Appearance of unknown peaks in chromatograms during stability studies.
Possible Cause Troubleshooting Step
Degradation products This compound can degrade into various oxidation and rearrangement products. Acidic conditions, in particular, can lead to significant degradation. Compare the chromatograms of fresh and aged samples to identify potential degradation products.
Solvent impurities Run a blank solvent injection to check for impurities in the solvent. Use high-purity solvents and store them properly.
Contamination from container Ensure that the storage containers are inert and properly cleaned. As recommended, use glass containers instead of plastic.

Quantitative Data on this compound Stability

The following table summarizes available quantitative data on the stability of this compound under different conditions.

Condition Parameter Observation Citation
Temperature Storage TemperatureAfter four months of storage, only a 3.5% loss of eucalyptol was observed in refrigerated samples (4°C), whereas a 21% loss was recorded in samples stored in a humidity chamber (30°C, 70% relative humidity).[1]
pH Acidic StressAcidic stressing can yield a degradation of up to 80% of cineole (eucalyptol).[2]
Light General ObservationEssential oils are highly sensitive to light and can degrade when exposed to sunlight or artificial light for extended periods.[3]
Oxygen/Air General ObservationEssential oils can oxidize when exposed to air. Keeping containers as full as possible minimizes headspace and reduces oxidation.[4]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Plant Material

This protocol describes the extraction of this compound from dried plant material for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Grinding:

    • Weigh approximately 1 g of dried plant material.

    • To minimize thermal degradation and loss of volatile compounds, cryogenically grind the sample to a fine powder using a mortar and pestle with liquid nitrogen.

  • Solvent Extraction:

    • Immediately transfer the powdered sample to a glass vial.

    • Add 10 mL of n-hexane to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Place the vial in an ultrasonic bath for 15 minutes at room temperature.

  • Sample Cleanup:

    • Centrifuge the vial at 3000 rpm for 10 minutes to pellet the solid material.

    • Carefully transfer the supernatant to a clean glass vial using a glass pipette.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • Storage Prior to Analysis:

    • If not analyzing immediately, cap the GC vial and store it at 4°C in the dark for no longer than 24 hours.

Protocol 2: Accelerated Stability Testing of this compound in Solution

This protocol outlines a method for assessing the stability of this compound in a solvent under accelerated conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a formulation vehicle) at a known concentration (e.g., 1 mg/mL).

    • Use high-purity solvents and prepare the solution in a volumetric flask.

  • Storage Conditions:

    • Aliquot the stock solution into several amber glass vials, filling them to minimize headspace.

    • Tightly seal the vials.

    • Place the vials in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

    • Protect the vials from light.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points, such as 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, remove a vial from the stability chamber.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated stability-indicating method, such as GC-MS or HPLC.

    • Calculate the percentage of this compound remaining compared to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Plant Material B Cryogenic Grinding A->B C Solvent Extraction (n-hexane) B->C D Centrifugation & Filtration C->D E GC-MS Analysis D->E Inject Sample F Data Interpretation E->F

Caption: Workflow for this compound Extraction and Analysis.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Oxidation_Products Oxidation Products (e.g., Hydroxycineoles) This compound->Oxidation_Products Oxidation Rearrangement_Products Acid-Catalyzed Rearrangement Products This compound->Rearrangement_Products Acid Catalysis Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Acid Acid Acid->this compound

Caption: Factors Leading to this compound Degradation.

References

Resolving co-elution issues of Eucalyptone with other terpenes in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of eucalyptone (1,8-cineole) with other terpenes during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a single chromatographic peak, but the mass spectrum suggests the presence of multiple compounds, including this compound. What is the first step to confirm co-elution?

A1: The first step is to utilize the power of your mass spectrometer to differentiate the co-eluting compounds. Even if the peaks overlap chromatographically, they may have unique mass fragments.

  • Extracted Ion Chromatogram (XIC): Generate XICs for the characteristic ions of this compound (e.g., m/z 108, 139, 154) and suspected co-eluents.[1] If multiple peaks appear at slightly different retention times in the XICs, it confirms co-elution.

  • Mass Spectral Deconvolution: Employ the deconvolution feature in your GC-MS software.[2][3] This tool mathematically separates the mass spectra of co-eluting compounds, providing cleaner spectra for individual identification against libraries like NIST.

Q2: My mass spectrometry data confirms co-elution of this compound with limonene. How can I modify my GC oven temperature program to improve separation?

A2: Optimizing the oven temperature program is a critical step to enhance the separation of this compound and limonene, which are known to co-elute.[1][4][5] The goal is to manipulate the volatility differences between the compounds.

  • Lower the Initial Temperature: Starting at a lower initial oven temperature can improve the separation of early-eluting compounds. For splitless injections, a good starting point is 20°C below the boiling point of your solvent.[6]

  • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) provides more time for the analytes to interact with the stationary phase, which can significantly improve resolution.[6]

  • Introduce an Isothermal Hold: Incorporating a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[6]

Q3: I've tried optimizing the temperature program, but the resolution is still not satisfactory. What other GC parameters can I adjust?

A3: Beyond the temperature program, several other GC parameters can be modified to improve separation.

  • Carrier Gas Flow Rate: Reducing the carrier gas flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, be mindful that this will also increase the analysis time.

  • Injection Mode: If you are using a splitless injection, consider switching to a split injection. A split injection introduces a smaller, more focused band of analytes onto the column, which can lead to sharper peaks and better resolution.

  • Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and enhance separation efficiency.[7]

Q4: When should I consider changing the GC column to resolve co-elution with this compound?

A4: If optimizing the GC method parameters on your current column does not provide adequate separation, changing the column is the next logical step. The choice of stationary phase is the most critical factor influencing selectivity.

  • Change in Polarity: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switching to a more polar column, such as a polyethylene glycol (PEG) or "wax" type column, can alter the elution order and resolve the co-elution.[8][9][10][11] Non-polar columns separate primarily by boiling point, while polar columns introduce different selectivity based on dipole-dipole interactions.

  • Different Stationary Phase Chemistry: Even within the same polarity class, different stationary phase chemistries can offer unique selectivities. For instance, a 5% diphenyl / 95% dimethyl polysiloxane phase will have slightly different separation characteristics than a 100% dimethylpolysiloxane phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common terpenes that co-elute with this compound (1,8-cineole)?

A1: this compound is a monoterpenoid and can co-elute with other monoterpenes that have similar boiling points and polarities. The most frequently reported co-eluting terpenes are:

  • Limonene: This is a very common co-eluent with this compound.[1][4][5]

  • p-Cymene: Another monoterpene that often shows overlapping peaks with this compound.[2]

  • Ocimene: This terpene has also been reported to co-elute with this compound.[2]

  • γ-Terpinene: Can also present separation challenges with this compound.[12]

Q2: What type of GC column is generally recommended for terpene analysis?

A2: The choice of GC column depends on the complexity of the terpene mixture.

  • Non-polar columns: Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are widely used for general terpene profiling as they provide good separation for a broad range of terpenes based on their boiling points.[13][14]

  • Polar columns: For complex mixtures or to resolve specific co-elutions, a polar column with a polyethylene glycol (PEG) or "wax" stationary phase is often preferred.[8][9][10][11] These columns offer different selectivity based on compound polarity.

  • Chiral columns: If you need to separate enantiomers of certain terpenes, a chiral stationary phase is necessary.

Q3: Can advanced techniques like GCxGC help with this compound co-elution?

A3: Yes, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique for resolving complex co-elutions.[2] In GCxGC, the sample is subjected to two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). This provides a much higher peak capacity and can effectively separate compounds that co-elute in a single-dimension GC system.[8][9][10]

Q4: What is mass spectral deconvolution and how can it help with co-eluting peaks?

A4: Mass spectral deconvolution is a computational method used to separate the mass spectra of two or more co-eluting compounds.[3] Even when chromatographic peaks overlap completely, the deconvolution algorithm can identify unique ions for each compound and mathematically reconstruct their individual mass spectra. This allows for the identification and quantification of the individual components without achieving baseline chromatographic separation.[2]

Quantitative Data Summary

The following tables provide a summary of GC column specifications and oven temperature programs that have been successfully used for the separation of this compound and other terpenes.

Table 1: GC Column Specifications for Terpene Analysis

Stationary PhasePolarityDimensions (Length x ID x Film Thickness)Common ApplicationsReference(s)
5% Phenyl-methyl-polysiloxaneNon-polar30 m x 0.25 mm x 0.25 µmGeneral terpene profiling[12][13]
Polyethylene Glycol (PEG) / WAXPolar60 m x 0.32 mm x 1.0 µmResolving co-elutions of polar compounds[11]
DB-35Mid-polarity30 m x 0.25 mm x 0.25 µmOptimized separation of monoterpenes[12]
HP-5 MSNon-polar30 m x 0.25 mm x 0.25 µmAnalysis of essential oils[14]

Table 2: Example GC Oven Temperature Programs for this compound Separation

Initial Temp. (°C)Hold Time (min)Ramp Rate (°C/min)Final Temp. (°C)Hold Time (min)Application NotesReference(s)
7004.02500Preliminary method for monoterpenes[12]
6005.1--Optimized for resolution of 1,8-cineole and γ-terpinene[12]
458823010Analysis of various essential oils including eucalyptus[11]
302201802Separation of fatty acid methyl esters and other volatiles[15]
60032200Analysis of 1,8-cineole in Eucalyptus cinerea[16]

Experimental Protocols

Protocol 1: GC-MS Method Optimization for this compound and Limonene Separation

This protocol provides a starting point for developing a GC-MS method to resolve the co-elution of this compound and limonene.

  • Column Selection:

    • Start with a mid-polarity column such as a DB-35 (30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • GC Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 1:25

    • Oven Program:

      • Initial temperature: 60°C

      • Ramp: 5.1°C/min to 200°C (adjust final temperature as needed for later eluting compounds)

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Scan Range: m/z 40-400

    • Solvent Delay: 2-3 minutes

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the separation of this compound and limonene.

    • Generate Extracted Ion Chromatograms (XICs) for characteristic ions of this compound (m/z 108, 154) and limonene (m/z 68, 93) to confirm peak identity and assess resolution.

    • If co-elution persists, further optimize the oven program by reducing the ramp rate or lowering the initial temperature.

Visualizations

Experimental_Workflow Experimental Workflow for Resolving Co-elution cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting cluster_final Final Result Sample Essential Oil Sample Dilution Dilute in Hexane Sample->Dilution GCMS Inject into GC-MS Dilution->GCMS Acquire Acquire Data (TIC & Mass Spectra) GCMS->Acquire Check Check for Co-elution Acquire->Check Resolved Peaks Resolved? Check->Resolved Optimize_Temp Optimize Oven Temperature Program Resolved->Optimize_Temp No Quantify Identify & Quantify This compound Resolved->Quantify Yes Optimize_Temp->Resolved Re-analyze Change_Column Change GC Column Optimize_Temp->Change_Column Still not resolved Change_Column->Resolved Use_Deconvolution Use Mass Spectral Deconvolution Change_Column->Use_Deconvolution Still not resolved Use_Deconvolution->Quantify

Caption: Experimental workflow for identifying and resolving co-elution issues of this compound.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for this compound Co-elution Start Co-elution of this compound Suspected Confirm Confirm with XIC and/or Deconvolution Start->Confirm Is_Confirmed Co-elution Confirmed? Confirm->Is_Confirmed Optimize_Temp Modify Oven Temperature Program (Lower initial T, reduce ramp rate) Is_Confirmed->Optimize_Temp Yes End_No_Issue No Co-elution Issue Is_Confirmed->End_No_Issue No Is_Resolved1 Resolution Achieved? Optimize_Temp->Is_Resolved1 Adjust_Flow Adjust Carrier Gas Flow Rate Is_Resolved1->Adjust_Flow No End_Success Problem Solved Is_Resolved1->End_Success Yes Is_Resolved2 Resolution Achieved? Adjust_Flow->Is_Resolved2 Change_Column Select a Column with Different Polarity (e.g., WAX) Is_Resolved2->Change_Column No Is_Resolved2->End_Success Yes Is_Resolved3 Resolution Achieved? Change_Column->Is_Resolved3 Advanced_Tech Consider Advanced Techniques (GCxGC or Deconvolution Software) Is_Resolved3->Advanced_Tech No Is_Resolved3->End_Success Yes Advanced_Tech->End_Success

References

Technical Support Center: Optimizing Incubation Parameters for Eucalyptol in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eucalyptol (also known as 1,8-cineole) in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Eucalyptol for cell-based experiments?

The optimal concentration of Eucalyptol is highly dependent on the cell type and the specific biological effect being investigated. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup. However, based on existing literature, concentrations for anti-inflammatory effects are often in the low micromolar (µM) to millimolar (mM) range. For instance, a concentration of 10 µM has been shown to reduce LPS-induced IL-6 secretion in human monocytes.[1] In contrast, cytotoxicity is observed at higher concentrations.

Q2: What is the recommended incubation time for Eucalyptol treatment?

Incubation times can vary from as short as 10 minutes to 72 hours or longer, depending on the assay.[2][3] Short incubation times may be sufficient to observe effects on signaling pathways, while longer exposures are typically used for cytotoxicity and apoptosis assays. For example, significant cytotoxicity in human gingival fibroblasts was observed after just 10 minutes of exposure, and this effect was more pronounced after 72 hours.[2][3] For anti-inflammatory assays, a 20-hour incubation has been used.[1]

Q3: How do I dissolve Eucalyptol for cell culture experiments?

Eucalyptol is insoluble in water but miscible with organic solvents.[4][5] Therefore, it is typically dissolved in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells. A solvent control group should always be included in your experiments.

Q4: What are the expected cytotoxic effects of Eucalyptol?

Eucalyptol exhibits cytotoxicity in a concentration- and time-dependent manner.[2][3] For example, in human gingival fibroblasts, the IC50 (the concentration that inhibits 50% of cell viability) was determined to be 7.318 mM after 24 hours of exposure.[2] It has also shown cytotoxic effects against various tumor cell lines.[2][6] The mechanism of cell death can involve apoptosis, as indicated by studies on Jurkat cells.[6]

Q5: How does Eucalyptol affect the Nrf2 and NF-κB signaling pathways?

Eucalyptol has been shown to modulate both the Nrf2 and NF-κB signaling pathways, which are critical in regulating oxidative stress and inflammation.

  • Nrf2 Pathway: Eucalyptol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][9] It acts as an inhibitor of Keap1, a negative regulator of Nrf2.[8][9] This leads to the translocation of Nrf2 to the nucleus, where it promotes the expression of antioxidant enzymes.[7][8][9]

  • NF-κB Pathway: Eucalyptol can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12] It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are regulated by NF-κB.[1][10][13] This inhibition can occur by preventing the nuclear translocation of NF-κB.[11]

Q6: What are some common troubleshooting tips for working with Eucalyptol?

  • Inconsistent Results: Ensure consistent and thorough mixing when diluting the Eucalyptol stock solution in the culture medium, as its poor water solubility can lead to uneven concentrations.

  • High Cell Death: If you observe excessive cytotoxicity, consider reducing the concentration of Eucalyptol and/or the incubation time. Also, verify the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.

  • No Observed Effect: If you do not see the expected biological effect, you may need to increase the concentration of Eucalyptol. It is also important to ensure that the cells are healthy and responsive before treatment.

Troubleshooting Guides

ProblemPossible CauseSuggested Solution
High cell death observed even at low concentrations of Eucalyptol. Cell line is particularly sensitive to Eucalyptol.Perform a more detailed dose-response curve starting from very low concentrations.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Include a solvent-only control.
Eucalyptol has degraded.Prepare fresh stock solutions of Eucalyptol for each experiment.
Inconsistent results between experiments. Incomplete dissolution or precipitation of Eucalyptol in the media.Vortex the stock solution before each dilution and visually inspect the media for any precipitates.
Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well/plate.
Contamination of cell cultures.Regularly check for and test for microbial contamination.
No significant effect of Eucalyptone observed. Concentration of Eucalyptol is too low.Increase the concentration of Eucalyptol based on a preliminary dose-response study.
Incubation time is too short.Increase the incubation time to allow for the biological response to occur.
The chosen cell line is not responsive to Eucalyptol.Research the literature to confirm if the chosen cell line is appropriate for the expected effect or consider using a different cell line.

Data Summary

Table 1: Cytotoxicity of Eucalyptol in Various Cell Lines

Cell LineAssayIC50 ValueExposure TimeReference
Human Gingival FibroblastsMTT8.283 mM10 minutes[2]
Human Gingival FibroblastsMTT7.318 mM24 hours[2]
Jurkat, J774A.1, HeLaMTT3-300 µg/mL (range tested)24 and 72 hours[14]
A549 (Lung Cancer)SRB>300 µg/mL72 hours[15]

Table 2: Recommended Concentration Ranges and Incubation Times for Specific Effects

EffectCell LineConcentration RangeIncubation TimeReference
Anti-inflammatoryHuman Monocytes10 µMNot specified[1]
Anti-inflammatoryHuman Lymphocytes and Monocytes1.5 µg/mL (~10 µM)20 hours[1]
CytotoxicityHuman Gingival Fibroblasts1, 5, and 10 mM10 min, 24, 48, 72 hours[2]
ApoptosisHuman Gingival Fibroblasts1, 5, and 10 mM10 min and 72 hours[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from a study on human gingival fibroblasts.[2]

  • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.

  • Eucalyptol Treatment: Prepare serial dilutions of Eucalyptol in the cell culture medium. Remove the old medium from the wells and add the Eucalyptol-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Eucalyptol).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: Apoptosis/Necrosis Detection using Annexin-V-FITC and 7-AAD Staining

This protocol is based on a method used for human gingival fibroblasts.[2]

  • Cell Treatment: Seed cells and treat with different concentrations of Eucalyptol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin-V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin-V negative / 7-AAD negative: Live cells

    • Annexin-V positive / 7-AAD negative: Early apoptotic cells

    • Annexin-V positive / 7-AAD positive: Late apoptotic/necrotic cells

    • Annexin-V negative / 7-AAD positive: Necrotic cells

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins (Nrf2, NF-κB)

This is a general protocol that can be adapted for analyzing proteins in the Nrf2 and NF-κB pathways.

  • Cell Lysis: After Eucalyptol treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, Nrf2, Keap1, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

Eucalyptol_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eucalyptol Eucalyptol IKK IKK Eucalyptol->IKK Inhibits Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB Complex p50/p65 IκBα->NF-κB Complex Inhibits Degradation Degradation IκBα->Degradation Degradation p50 p50 p50->NF-κB Complex p65 p65 p65->NF-κB Complex p50_n p50 NF-κB Complex->p50_n Translocates p65_n p65 NF-κB Complex->p65_n Translocates DNA DNA p50_n->DNA p65_n->DNA Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes Induces

Caption: Eucalyptol inhibits the NF-κB signaling pathway.

Eucalyptol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eucalyptol Eucalyptol Keap1 Keap1 Eucalyptol->Keap1 Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Ubiquitination & Degradation Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination & Degradation Ubiquitination & Degradation ARE ARE Nrf2_n->ARE Binds to Antioxidant Genes Antioxidant Gene Expression ARE->Antioxidant Genes Induces

Caption: Eucalyptol activates the Nrf2 signaling pathway.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Seeding) Start->Cell_Culture Eucalyptol_Treatment Eucalyptol Treatment (Dose-Response & Time-Course) Cell_Culture->Eucalyptol_Treatment Assays Perform Assays Eucalyptol_Treatment->Assays Viability Cell Viability (MTT, etc.) Assays->Viability Apoptosis Apoptosis (Annexin-V, etc.) Assays->Apoptosis Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for Eucalyptol experiments.

References

Calibration and standardization issues in Eucalyptone quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of Eucalyptone (1,8-Cineole).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calibration curve for this compound is non-linear. What are the common causes and solutions?

A1: Non-linearity in your calibration curve can stem from several factors, particularly when analyzing a volatile compound like this compound.

Common Causes:

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration. This is a common cause of the curve plateauing at the higher end.

  • Adsorption/Active Sites: this compound can interact with active sites in the GC inlet liner, column, or other parts of the system. This can lead to a loss of analyte at lower concentrations, causing the curve to be non-linear near the origin.[1][2]

  • Sample Preparation Errors: Inaccurate serial dilutions or errors in preparing standards can lead to a non-linear relationship.

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the analytical method.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting linearity.[3][4]

Troubleshooting Steps:

  • Reduce Concentration Range: Prepare a new set of calibration standards with a narrower concentration range, especially at the higher end, to avoid detector saturation.

  • Check for Active Sites:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Using a deactivated liner can minimize analyte adsorption.[1]

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure an inert surface.

  • Prepare Fresh Standards: Prepare new calibration standards using fresh, independently prepared dilutions to rule out dilution errors.

  • Evaluate Matrix Effects: If analyzing complex samples, prepare matrix-matched calibration standards to compensate for any signal suppression or enhancement.

  • Consider a Different Calibration Model: If non-linearity persists and is reproducible, a quadratic or other non-linear calibration model might be appropriate. However, this should be used with caution and requires more calibration points for an accurate fit.[2][5]

Q2: I'm seeing poor reproducibility in my this compound quantification. What should I investigate?

A2: Poor reproducibility can be frustrating. A systematic approach to troubleshooting is key.

Potential Sources of Variability:

  • Injection Technique: Inconsistent injection volumes, especially in manual injections, can lead to significant variability.

  • System Leaks: Leaks in the GC inlet, septum, or fittings can cause variations in sample introduction and flow rate.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps will directly impact the final quantified amount.

  • Internal Standard Issues: Improper selection or inconsistent addition of the internal standard can fail to compensate for system variability.

  • Instrument Instability: Fluctuations in oven temperature, gas flow rates, or detector response can all contribute to poor reproducibility.

Troubleshooting Workflow:

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards & Internal Standard GC_MS GC-MS Analysis Std_Prep->GC_MS HPLC HPLC Analysis Std_Prep->HPLC Sample_Prep Weigh and Dilute Eucalyptus Oil Sample Sample_Prep->GC_MS Sample_Prep->HPLC Calibration Construct Calibration Curve GC_MS->Calibration HPLC->Calibration Quantification Quantify this compound in Sample Calibration->Quantification Result Final Report Quantification->Result

References

Validation & Comparative

Comparative analysis of Eucalyptone and 1,8-Cineole bioactivity.

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification : The terms "Eucalyptone" and "1,8-Cineole" refer to the same chemical compound, a monoterpenoid that is the primary bioactive component of eucalyptus oil. Therefore, this guide provides a comparative analysis of the bioactivity of 1,8-Cineole against other relevant therapeutic agents and compounds, rather than comparing it to itself.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of 1,8-Cineole's performance in various biological applications, supported by experimental data.

Multi-faceted Bioactivity of 1,8-Cineole

1,8-Cineole exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1] These properties make it a compound of significant interest for its potential therapeutic applications in respiratory diseases, inflammatory conditions, and as an antimicrobial agent. Its mechanisms of action often involve the modulation of key signaling pathways, such as the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses, respectively.

Comparative Data on Bioactivity

To provide a clear comparison, the following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and antioxidant activities of 1,8-Cineole in relation to other compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Microorganism1,8-Cineole (µg/mL)Amoxicillin (mg/L)Tetracycline (mg/mL)Chlorhexidine Gluconate (mg/L)
Escherichia coli6.2[2][3]--2
Staphylococcus aureus---4
Methicillin-resistant S. aureus (MRSA)---4
Pseudomonas aeruginosa---4
Klebsiella pneumoniae---8
Enterococcus faecalis---5
Candida albicans---2

Note: Direct comparative studies providing MIC values for all listed compounds against the same strains under identical conditions are limited. The data is compiled from multiple sources and should be interpreted with this in mind. Some studies show synergistic effects when 1,8-Cineole is combined with other antimicrobials, such as amoxicillin and chlorhexidine gluconate.[4][5]

Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

1,8-Cineole has been shown to reduce the production of pro-inflammatory cytokines. The following table compares its efficacy to the corticosteroid budesonide.

Inflammatory MediatorCell Type1,8-Cineole (1.5 µg/mL) % InhibitionBudesonide (10⁻⁸ M) % Inhibition
Leukotriene B4 (LTB4)Monocytes-27.9%-23%
Prostaglandin E2 (PGE2)Monocytes-75.5%-44%
Interleukin-1β (IL-1β)Monocytes-84.2%[6]-52%[6]
Tumor Necrosis Factor-α (TNF-α)Lymphocytes-92%-
Interleukin-1β (IL-1β)Lymphocytes-84%-
Interleukin-4 (IL-4)Lymphocytes-70%-
Interleukin-5 (IL-5)Lymphocytes-65%-

In an in vivo study on carrageenan-induced paw edema in rats, oral administration of 1,8-Cineole (400 mg/kg) resulted in a 46% reduction in edema, while the standard NSAID, indomethacin (5 mg/kg), showed a 62% inhibition.[6]

Antioxidant Activity: DPPH Radical Scavenging Assay (IC50)

The IC50 value in a DPPH assay represents the concentration of an antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates stronger antioxidant activity.

CompoundIC50 (µg/mL)Antioxidant Strength Classification
1,8-Cineole48.68 ± 0.85[7]Very Strong[8][9]
Ascorbic Acid (Vitamin C)-Reference Standard

Note: Antioxidant activity can vary significantly depending on the assay used. The provided data is from a DPPH scavenging assay. Other assays such as FRAP and metal chelation have also been used to evaluate 1,8-Cineole's antioxidant potential.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of 1,8-Cineole and comparative agents against various microbial strains is determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: Serial twofold dilutions of 1,8-Cineole and the comparator antibiotics/antiseptics are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

In Vitro Anti-inflammatory Assay: Cytokine Production in Human Monocytes

This protocol outlines the assessment of 1,8-Cineole's effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human monocytes.

  • Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from the PBMCs.

  • Cell Culture and Stimulation: The purified monocytes are cultured in a suitable medium. The cells are pre-incubated with various concentrations of 1,8-Cineole or a reference anti-inflammatory drug (e.g., budesonide) for a specified period. Subsequently, the cells are stimulated with LPS to induce an inflammatory response.

  • Measurement of Cytokines: After the incubation period, the cell culture supernatants are collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage inhibition of cytokine production by 1,8-Cineole is calculated by comparing the cytokine levels in the treated cells to those in the LPS-stimulated control cells.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The antioxidant capacity of 1,8-Cineole is evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared to a specific concentration.

  • Reaction Mixture: Different concentrations of 1,8-Cineole are mixed with the DPPH solution. A control sample containing only methanol and the DPPH solution is also prepared. Ascorbic acid is typically used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates scavenging activity.

  • Calculation of Scavenging Activity and IC50: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined graphically by plotting the percentage of inhibition against the concentration of 1,8-Cineole.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB IκB-NF-κB (Inactive) Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes initiates Cineole 1,8-Cineole Cineole->IKK inhibits Cineole->NFkB inhibits translocation

Caption: 1,8-Cineole inhibits the NF-κB signaling pathway.

Nrf2 Antioxidant Response Pathway

Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates Keap1_Nrf2 Keap1-Nrf2 (Inactive) ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Production (HO-1, NQO1) ARE->Antioxidant_Enzymes activates Cineole 1,8-Cineole Cineole->Keap1_Nrf2 promotes dissociation MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Microbial Inoculum A2 Serial Dilution of 1,8-Cineole in 96-well plate B1 Inoculate wells with bacteria A2->B1 B2 Incubate at 37°C for 18-24h B1->B2 C1 Visually inspect for turbidity (growth) B2->C1 C2 Determine lowest concentration with no visible growth C1->C2 D1 MIC Value C2->D1 Result

References

Eucalyptone: A Potent Anti-Inflammatory Agent Validated in In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals the significant in vivo anti-inflammatory effects of Eucalyptone (1,8-cineole), a naturally occurring monoterpene. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, supported by experimental data from the widely accepted carrageenan-induced paw edema model.

Comparative Efficacy in Acute Inflammation

This compound has demonstrated marked anti-inflammatory activity by significantly reducing paw edema in animal models. The following table summarizes the dose-dependent inhibitory effects of an essential oil primarily composed of this compound compared to the standard drug, indomethacin, in a carrageenan-induced paw edema assay in rats.

TreatmentDose (mg/kg)Max. Inhibition of Edema (%) (at 4 hours)
This compound (as major component of essential oil) 0.13 ml/kg32.53%[1]
0.25 ml/kg43.74%[1]
0.5 ml/kg50.34%[1]
Indomethacin 2 mg/kg50.87%[1]

The data indicates that the essential oil containing this compound exhibits a dose-dependent reduction in paw edema, with the highest dose showing efficacy comparable to the standard anti-inflammatory drug, indomethacin[1].

Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines and enzymes. In vivo studies have shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflamed tissues. Furthermore, it reduces the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration into inflamed sites.

While specific quantitative data for this compound's effect on cytokine and MPO levels in the carrageenan-induced paw edema model is still emerging, studies on Eucalyptus extract, where this compound is a major component, have shown a significant decrease in TNF-α levels in the serum of rats with carrageenan-induced inflammation[2]. Histological analysis of paw tissue from carrageenan-induced edema models has consistently shown a reduction in inflammatory cell infiltration upon treatment with anti-inflammatory compounds[3][4].

Signaling Pathway Modulation

This compound's anti-inflammatory properties are underpinned by its ability to interfere with critical inflammatory signaling cascades. It has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation. This compound achieves this by preventing the degradation of IκBα (inhibitor of kappa B alpha), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[5]. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Additionally, this compound has been found to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, both of which play crucial roles in the inflammatory response.

G This compound's Anti-Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK MAPK MAPK Pathway (p38) TLR4->MAPK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 This compound This compound This compound->IKK Inhibition This compound->MAPK Inhibition This compound->NLRP3 Inhibition IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylation of IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Activation Cytokines TNF-α, IL-6, etc. Pro_inflammatory_genes->Cytokines Inflammation Inflammation Cytokines->Inflammation MAPK->Pro_inflammatory_genes Caspase1 Caspase-1 NLRP3->Caspase1 Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b IL1b->Inflammation

Caption: this compound inhibits inflammation by blocking NF-κB, MAPK, and NLRP3 pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the efficacy of acute anti-inflammatory agents.

Procedure:

  • Animal Preparation: Male Wistar rats (150-180g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Treatment Administration: this compound, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Measurement of Cytokines (TNF-α and IL-6) in Paw Tissue

Procedure:

  • Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours post-carrageenan), rats are euthanized, and the inflamed paw tissue is excised.

  • Tissue Homogenization: The paw tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to remove cellular debris.

  • ELISA: The supernatant is collected, and the concentrations of TNF-α and IL-6 are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Myeloperoxidase (MPO) Activity Assay in Paw Tissue

MPO activity is a marker for neutrophil infiltration into inflamed tissue.

Procedure:

  • Tissue Preparation: Inflamed paw tissue is collected and homogenized as described for cytokine measurement.

  • Assay: MPO activity in the supernatant is measured using a colorimetric assay kit. The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a color change that can be quantified spectrophotometrically.

  • Data Expression: MPO activity is typically expressed as units per milligram of tissue.

Conclusion

The presented data and mechanistic insights strongly support the validation of this compound as a potent in vivo anti-inflammatory agent. Its efficacy, comparable to that of indomethacin in reducing acute inflammation, combined with its modulatory effects on key inflammatory pathways, positions this compound as a promising candidate for further investigation and development in the management of inflammatory conditions.

References

Eucalyptone vs. other monoterpenes: a comparative antimicrobial study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the antimicrobial potential of monoterpenes, a direct comparative analysis of eucalyptone against other well-known monoterpenes remains an uncharted area of investigation. Despite a comprehensive search of available scientific literature, no studies providing quantitative data on the antimicrobial activity of this compound (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-one) were identified. This significant gap in current research prevents a direct comparison of its efficacy with other monoterpenes.

While data on this compound is scarce, extensive research exists on the antimicrobial properties of other monoterpenes, particularly its isomer, eucalyptol (1,8-cineole), which is a major component of eucalyptus oil. This guide, therefore, provides a comparative overview of the antimicrobial activities of several common monoterpenes, along with the detailed experimental protocols used to obtain such data, to serve as a valuable resource for researchers in this field.

Comparative Antimicrobial Activity of Selected Monoterpenes

The antimicrobial efficacy of monoterpenes is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens. The following table summarizes the reported antimicrobial activities of several common monoterpenes against representative bacterial and fungal strains. It is important to note that these values can vary depending on the specific experimental conditions.

MonoterpeneMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Eucalyptol (1,8-Cineole) Staphylococcus aureus1250-[1]
Escherichia coli6250-[1]
Candida albicans1250-[2]
Thymol Staphylococcus aureus125 - 250-[3]
Escherichia coli125 - 250-[3]
Linalool Staphylococcus aureus>2500>2500[4]
Escherichia coli>2500>2500[4]
(+)-Menthol Staphylococcus aureus10002000[4]
Escherichia coli20002000[4]
α-Pinene Escherichia coli>1250-[5]
(-)-Limonene Escherichia coli>630-[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. "-" indicates that the data was not reported in the cited source.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of antimicrobial properties of monoterpenes.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.[6][7][8]

1. Preparation of Materials:

  • 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • The monoterpene to be tested, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • Bacterial or fungal inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Experimental Procedure:

  • A serial two-fold dilution of the monoterpene stock solution is performed in the microtiter plate wells using the appropriate broth to achieve a range of concentrations.

  • Each well is then inoculated with the standardized microbial suspension.

  • Control wells are included: a positive control (broth with inoculum, no monoterpene) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the monoterpene that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC test, the MBC can be determined to assess whether the compound is bactericidal or bacteriostatic.

1. Experimental Procedure:

  • A small aliquot (typically 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • The plates are incubated at the optimal temperature for the microorganism for 24-48 hours.

  • The MBC is the lowest concentration of the monoterpene that results in a ≥99.9% reduction in the initial inoculum count.

General Mechanism of Antimicrobial Action of Monoterpenes

While a specific signaling pathway for this compound is not available due to the lack of research, the general mechanism of action for many monoterpenes against microbial cells has been elucidated. The primary target is the cell membrane.[9][10][11]

The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of its structural integrity and function. This disruption can cause increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.

Below is a generalized workflow illustrating the proposed mechanism of monoterpene antimicrobial activity.

Monoterpene_Mechanism Monoterpene Monoterpene CellMembrane Bacterial Cell Membrane (Lipid Bilayer) Monoterpene->CellMembrane Partitioning into membrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

References

Comparative study of Eucalyptone content in different Eucalyptus species.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Eucalyptone (1,8-Cineole) Content Across Various Eucalyptus Species

For researchers, scientists, and professionals in drug development, the concentration of this compound (1,8-cineole) is a critical determinant of the therapeutic potential of essential oils derived from Eucalyptus species. This guide provides a comparative analysis of this compound content in different species, supported by experimental data, to aid in the selection of promising candidates for further research and development. The value of Eucalyptus oil for medicinal purposes is largely based on its 1,8-cineole content.[1]

Quantitative Comparison of this compound Content

The concentration of 1,8-cineole varies significantly among different Eucalyptus species and can also be influenced by factors such as the season of harvest.[2][3][4] The following table summarizes the quantitative data on this compound content from various studies.

Eucalyptus SpeciesThis compound (1,8-Cineole) Content (%)NotesReference
Eucalyptus intertexta67.2 - 83.1Highest content found in winter.[2][3][4]
Eucalyptus leucoxylon41.7 - 85.5Maximum percentage found in spring.[2][3][4]
Eucalyptus maideni83.59[1]
Eucalyptus globulus bicostata70.15[5]
Eucalyptus camaldulensis26.1 - 74.11Highest content found in autumn.[2][3][4] One study reported a main component of 74.11%.[6][2][3][4][6]
Eucalyptus cinerea79.18[1]
Eucalyptus astrengens60.01[1]
Eucalyptus globulus maidenii 1213060.29[5]
Eucalyptus viminalis56.43[5]
Eucalyptus globulus maidenii 1774655.82[5]
Eucalyptus platypus27.1 - 56.4Highest percentage found in autumn.[2][3][4]
Eucalyptus lehmani49.07[1]
Eucalyptus nitens46.67[5]
Eucalyptus suggrandis30.94[5]

Experimental Protocols

The methodologies employed in the cited studies for the extraction and quantification of this compound are crucial for the reproducibility and validation of the findings.

Essential Oil Extraction: Hydro-distillation

A common method for extracting essential oils from Eucalyptus leaves is hydro-distillation.

  • Plant Material Preparation: Leaves from various Eucalyptus species are collected. For studies investigating seasonal variation, collection occurs in the middle of each season (spring, summer, autumn, winter).[2][4] The plant materials are then dried in the shade.[2][4]

  • Hydro-distillation: The dried leaves are subjected to hydro-distillation to extract the essential oil.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of the chemical composition of the extracted essential oils is primarily performed using gas chromatography coupled with mass spectrometry.

  • Instrumentation: A capillary gas chromatograph equipped with a flame ionization detector (FID) and a mass spectrometric detector (MS) is used.[2][4]

  • Column: A column such as DB-5 is typically used for the separation of components.[2]

  • Component Identification: The constituents of the essential oil are identified by comparing their retention times and mass spectra with those of authentic standards and/or with data from spectral libraries (e.g., Wiley, NIST).[7]

  • Quantification: The percentage of each component, including 1,8-cineole, is determined from the peak areas in the chromatogram.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of this compound content in different Eucalyptus species.

Experimental_Workflow cluster_collection Plant Material Collection cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_quantification Data Analysis E_intertexta Eucalyptus intertexta Drying Shade Drying of Leaves E_intertexta->Drying E_platypus Eucalyptus platypus E_platypus->Drying E_leucoxylon Eucalyptus leucoxylon E_leucoxylon->Drying E_camaldulensis Eucalyptus camaldulensis E_camaldulensis->Drying E_species Other Eucalyptus spp. E_species->Drying Hydrodistillation Hydro-distillation Drying->Hydrodistillation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Hydrodistillation->GC_MS Essential Oil Quantification Quantification of 1,8-Cineole Content GC_MS->Quantification Chromatographic Data

Caption: Experimental workflow for this compound analysis.

References

Unveiling the Cellular Mechanisms of Eucalyptol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Eucalyptol's anti-inflammatory and cytotoxic effects in cellular models, with a comparative look at other relevant compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of Eucalyptol (1,8-cineole), a major monoterpenoid constituent of eucalyptus oil. Through a detailed examination of its effects on key signaling pathways, this document presents a comparative analysis of Eucalyptol's performance against other compounds, supported by experimental data.

Comparative Analysis of Bioactivity

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Eucalyptol in comparison to other compounds, providing a clear basis for evaluating its potential as a therapeutic agent.

Table 1: Comparative Cytotoxicity of Eucalyptol and Menthol on Human Gingival Fibroblasts

CompoundExposure TimeIC50 (mM)
Eucalyptol10 min8.283[1]
24 h7.318[1]
Menthol10 min1.372[1]
24 h1.151[1]

Table 2: Comparative Inhibition of Cyclooxygenase (COX) Isoforms by Eucalyptol, Indomethacin, and Celecoxib

CompoundIC50 COX-1 (mg/L)IC50 COX-2 (mg/L)Selectivity Ratio (IC50 COX-1 / IC50 COX-2)
Eucalyptol27.30.3773.5[2][3]
Indomethacin0.060.00629.71[2][3]
Celecoxib12.30.1579.5[2][3]

Mechanism of Action: A Deep Dive into Cellular Signaling

Eucalyptol exerts its biological effects through the modulation of several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Pathway

Eucalyptol has been shown to mitigate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, Eucalyptus essential oil, rich in Eucalyptol, has been observed to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] This is achieved by reducing the phosphorylation of key signaling proteins like ERK1/2 and p38.[4][5] Furthermore, Eucalyptol demonstrates a preferential inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[2][3]

G Eucalyptol's Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_Pathway IKK IKK TLR4->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) MAPK_Pathway->Gene_Expression activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_active NF-κB (active) NF-κB->NF-κB_active translocates Eucalyptol Eucalyptol Eucalyptol->MAPK_Pathway inhibits Eucalyptol->IKK inhibits COX-2 COX-2 Eucalyptol->COX-2 inhibits Pro-inflammatory\nMediators Pro-inflammatory Mediators COX-2->Pro-inflammatory\nMediators NF-κB_active->Gene_Expression activates Gene_Expression->Pro-inflammatory\nMediators

Eucalyptol's Anti-inflammatory Pathway
Apoptosis Induction Pathway

In cancer cell lines, Eucalyptol has been shown to induce apoptosis, or programmed cell death. This process is critical for eliminating damaged or cancerous cells. Eucalyptol can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the regulation of pro- and anti-apoptotic proteins.

G Eucalyptol's Apoptosis Induction Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Eucalyptol Eucalyptol Bax Bax Eucalyptol->Bax activates Bcl-2 Bcl-2 Eucalyptol->Bcl-2 inhibits Mitochondrial_Membrane Mitochondrial Membrane Bax->Mitochondrial_Membrane disrupts Bcl-2->Bax inhibits Cytochrome_c Cytochrome_c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Apoptosome Apoptosome Caspase-9->Apoptosome forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Mitochondrial_Membrane->Cytochrome_c releases

Eucalyptol's Apoptosis Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Eucalyptol, Menthol) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell viability.

G MTT Assay Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells 3. Treat with compounds Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Solubilize 7. Add DMSO to solubilize formazan Incubate_4h->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with the test compounds as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α, in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in the NF-κB signaling pathway.

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκBα).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to the Bioactive Compounds of Eucalyptus Species: Evaluating In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of published research on the bioactive compounds derived from Eucalyptus species, with a primary focus on eucalyptol (1,8-cineole), a major constituent, and various phenolic compounds. This document aims to offer an objective overview of the reported biological activities and the experimental methodologies employed, addressing the critical need for reproducible and reliable data in scientific research. While direct studies on the reproducibility of "Eucalyptone" research are not available in the current body of scientific literature, this guide synthesizes findings on the well-characterized components of Eucalyptus extracts to provide a foundation for future research and development.

Chemical Composition of Eucalyptus globulus Extracts

Eucalyptus globulus is a significant source of bioactive compounds, with its essential oil being particularly rich in eucalyptol. The chemical profile of its extracts can vary depending on factors such as the extraction method and geographical origin of the plant material.

Table 1: Major Chemical Constituents of Eucalyptus globulus Essential Oil

CompoundPercentage Composition (%)Reference
Eucalyptol (1,8-Cineole)70.4 - 88.3[1]
α-Pinene9.4 - 26.51[2][3]
p-Cymene8.8 - 40.1[1][3]
γ-Terpinene4.81 - 8.9[3]
GlobulolPresent (unquantified)[4]
AromadendrenePresent (unquantified)[4]

Table 2: Phenolic Compounds Identified in Eucalyptus globulus Leaf Extracts

Compound ClassSpecific Compounds IdentifiedReference
Phenolic AcidsGallic acid, Chlorogenic acid, Gentisic acid, p-Coumaric acid[2][5]
FlavonoidsHyperoside, Isoquercitrin, Rutin, Quercitrin, Myricetin, Quercetin[5]

Comparative Analysis of Bioactivities and Experimental Protocols

The bioactive compounds from Eucalyptus species have been investigated for several pharmacological effects. This section details the experimental protocols for two of the most frequently studied activities: antibacterial and antioxidant.

The antibacterial properties of Eucalyptus extracts are often attributed to their essential oil components, particularly eucalyptol.

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[6][7]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the bacterial suspension.

  • Application of Test Substance: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with the Eucalyptus extract or essential oil at a desired concentration.

  • Placement of Discs: The impregnated discs are placed on the surface of the inoculated agar plate at equidistant points. A control disc with the solvent and a positive control with a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

Table 3: Reported Antibacterial Activity of Eucalyptus globulus Essential Oil

Bacterial StrainInhibition Zone Diameter (mm)Concentration of Essential OilReference
Escherichia coli8 - 2625% - 100%[8]
Staphylococcus aureus8 - 2625% - 100%[8]
Pseudomonas aeruginosaHigh activity reported (quantitative data not specified)Not specified[9]
Bacillus cereusHigh activity reported (quantitative data not specified)Not specified[9]

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum D Swab Agar Plate with Bacterial Inoculum A->D B Prepare Mueller-Hinton Agar Plates B->D C Impregnate Discs with Eucalyptus Extract E Place Impregnated Discs on Agar Surface C->E D->E F Incubate Plates (37°C, 18-24h) E->F G Measure Diameter of Inhibition Zones (mm) F->G

Caption: Workflow of the agar disc diffusion method.

The antioxidant capacity of Eucalyptus extracts is primarily linked to their phenolic and flavonoid content.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method to determine the antioxidant activity of a substance.[10][11][12]

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a known concentration (e.g., 0.1 mM).

  • Preparation of Test Samples: The Eucalyptus extract is prepared in a series of dilutions.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the test sample dilutions. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each reaction mixture is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

Table 4: Reported Antioxidant Activity of Eucalyptus Extracts

Eucalyptus SpeciesExtraction SolventAntioxidant Activity (IC50 µg/mL)Reference
E. globulus50% EthanolDPPH SC50 = 188.2[13]
E. globulus100% EthanolDPPH SC50 = 5841.7[13]
E. camaldulensisMethanol69.31% DPPH inhibition (concentration not specified)[14]
E. camaldulensisAcetone47.23% DPPH inhibition (concentration not specified)[14]

Logical Flow of DPPH Antioxidant Assay

G A Prepare DPPH Solution C Mix DPPH Solution with Extract Dilutions A->C B Prepare Serial Dilutions of Eucalyptus Extract B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Radical Scavenging Activity E->F

Caption: Steps involved in the DPPH antioxidant assay.

Signaling Pathways Modulated by Eucalyptol

Eucalyptol has been shown to modulate several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling

Eucalyptol exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[15][16] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_pathways Intracellular Signaling LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Eucalyptol Eucalyptol Eucalyptol->MAPK Eucalyptol->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines

Caption: Eucalyptol's anti-inflammatory mechanism.

Anticancer Signaling

Transcriptome analysis of neuroblastoma cells treated with eucalyptol has revealed its potential to modulate multiple cancer-related signaling pathways.[17] These include the PI3K-Akt, TGF-beta, and p53 signaling pathways. A key target appears to be the MYC oncogene, which is downregulated by eucalyptol treatment.[17]

G cluster_pathways Cancer-Related Signaling Pathways Eucalyptol Eucalyptol PI3K_Akt PI3K-Akt Pathway Eucalyptol->PI3K_Akt TGF_beta TGF-beta Pathway Eucalyptol->TGF_beta p53 p53 Pathway Eucalyptol->p53 MYC MYC Oncogene Eucalyptol->MYC Tumor_Effects Anti-tumor Effects (↓ Proliferation, ↑ Apoptosis) PI3K_Akt->Tumor_Effects TGF_beta->Tumor_Effects p53->Tumor_Effects MYC->Tumor_Effects

Caption: Eucalyptol's potential anticancer mechanisms.

References

A Head-to-Head Comparison of 1,8-Cineole (Eucalyptol) Efficacy with Known Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A note on Eucalyptone: Initial literature searches revealed a significant lack of biological activity and efficacy data for the compound this compound (C28H38O7). In contrast, 1,8-cineole (also known as eucalyptol), the major bioactive constituent of Eucalyptus oil, is extensively studied. Given the likely interest of researchers in the therapeutic potential of Eucalyptus-derived compounds, this guide provides a comprehensive head-to-head comparison of 1,8-cineole with other well-established therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of 1,8-cineole's performance with alternative compounds, supported by experimental data.

I. Anti-inflammatory and Respiratory Efficacy

1,8-cineole has demonstrated significant anti-inflammatory and mucolytic properties, making it a compound of interest for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and rhinosinusitis.[1][2][3] Its efficacy has been evaluated in several clinical trials, often as an adjunctive therapy.

Clinical Efficacy of 1,8-Cineole in Respiratory Diseases (Compared to Placebo)
IndicationCompoundDosageDurationKey OutcomesReference
COPD 1,8-cineole200 mg, 3 times daily6 months- Significantly lower frequency, duration, and severity of exacerbations.- Number of patients with exacerbations: 28.2% (1,8-cineole) vs. 45.5% (placebo).- Improvement in lung function (FEV1), dyspnea, and quality of life.[4][5][6]
Asthma (steroid-dependent) 1,8-cineole200 mg, 3 times daily12 weeks- Significant steroid-saving effect.- Mean reduction in daily prednisolone dose: 3.75 mg (36%) with 1,8-cineole vs. 0.91 mg (7%) with placebo (P = 0.006).- 12 of 16 patients on 1,8-cineole achieved steroid reduction vs. 4 of 16 on placebo (P = 0.012).[7][8]
Asthma 1,8-cineole200 mg, 3 times daily6 months- Significant improvements in lung function, asthma symptoms, and quality of life (AQLQ score).[9][10]
Acute Nonpurulent Rhinosinusitis 1,8-cineole200 mg, 3 times daily7 days- Significant reduction in symptom-sum-score compared to placebo (p<0.0001).- Mean symptom score after 7 days: 3.0 (1,8-cineole) vs. 9.2 (placebo).- Improvements in headache, nasal obstruction, and rhinological secretion.[11][12][13]
Comparative Efficacy with Other Compounds

Direct head-to-head clinical trials comparing 1,8-cineole with other active compounds are limited. However, some studies provide insights into its relative efficacy.

  • Additive Effect with Corticosteroids: In-vitro studies have shown that 1,8-cineole can enhance the anti-inflammatory effects of budesonide, a commonly used corticosteroid for asthma.[14] This suggests a potential for steroid-sparing effects when used as an add-on therapy.

II. Antimicrobial Efficacy

1,8-cineole exhibits broad-spectrum antimicrobial activity against various pathogens.[15] Its efficacy is often compared with other essential oil components.

In Vitro Antimicrobial Activity of 1,8-Cineole and Other Terpenes (MIC values)
Microorganism1,8-Cineoleα-Pineneα-TerpineolLinaloolReference
Staphylococcus aureus0.45 ± 0.14 mg/mL1.87 ± 0.62 mg/mL1.87 ± 0.62 mg/mL>2 µL/mL[16][17]
Escherichia coli6.2 µg/mL0.45 ± 0.14 mg/mL0.45 ± 0.14 mg/mL>2 µL/mL[16][17][18]
Candida albicans2.25 mg/mL---[19]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher efficacy.

III. Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of 1,8-cineole are primarily attributed to its ability to modulate inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Inhibition of the NF-κB Signaling Pathway by 1,8-Cineole

G Inhibition of NF-κB Pathway by 1,8-Cineole cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IKK->IkB_NFkB leads to degradation of IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, etc.) NFkB_nuc->Genes activates transcription Cineole 1,8-Cineole Cineole->IKK inhibits IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: 1,8-Cineole inhibits the NF-κB signaling pathway.

IV. Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Cytokine Production in Human Monocytes

This protocol is based on the methodology described by Juergens et al. (1998).[20]

  • Cell Culture: Human monocytes are isolated from peripheral blood and cultured in a suitable medium.

  • Stimulation: Monocytes are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Treatment: Different concentrations of 1,8-cineole are added to the cell cultures simultaneously with LPS stimulation. A control group with no 1,8-cineole is also included.

  • Incubation: The cell cultures are incubated for a specific period (e.g., 20 hours).

  • Cytokine Measurement: The concentration of cytokines in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of 1,8-cineole on cytokine production is calculated by comparing the cytokine levels in the treated groups to the control group.

Clinical Trial for COPD Efficacy Assessment

This protocol is a generalized representation based on the study by Worth et al. (2009).[4][5][6]

  • Study Design: A double-blind, placebo-controlled, multi-center study.

  • Participants: Patients with stable Chronic Obstructive Pulmonary Disease (COPD).

  • Intervention: Patients are randomly assigned to receive either 1,8-cineole (e.g., 200 mg, three times daily) or a placebo as a concomitant therapy to their standard medication.

  • Duration: The treatment period is typically several months (e.g., 6 months).

  • Outcome Measures:

    • Primary: Frequency, duration, and severity of COPD exacerbations.

    • Secondary: Changes in lung function (e.g., FEV1), respiratory symptoms (e.g., dyspnea), and quality of life (e.g., St. George's Respiratory Questionnaire - SGRQ).

  • Data Analysis: Statistical analysis is performed to compare the outcomes between the 1,8-cineole and placebo groups.

V. Logical Workflow for Efficacy Evaluation

The evaluation of 1,8-cineole's efficacy follows a logical progression from preclinical to clinical studies.

G cluster_0 Preclinical Evaluation cluster_1 Clinical Evaluation In_Vitro In Vitro Studies (e.g., Anti-inflammatory assays, Antimicrobial MIC testing) Animal_Models Animal Models (e.g., Induced inflammation, Respiratory disease models) In_Vitro->Animal_Models Promising results lead to Phase_I Phase I Trials (Safety and Dosage) Animal_Models->Phase_I Positive preclinical data initiates Phase_II Phase II Trials (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Comparison to Placebo/ Standard of Care) Phase_II->Phase_III Regulatory_Approval Therapeutic Use Phase_III->Regulatory_Approval Successful trials may lead to

Caption: Workflow for evaluating the efficacy of 1,8-cineole.

References

A Researcher's Guide to Validating the Purity and Identity of Commercially Sourced Eucalyptone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the purity and exact identity of starting materials are paramount. This guide provides a comprehensive framework for validating commercially sourced "Eucalyptone," a sesquiterpenoid isolated from Eucalyptus globulus. A critical aspect of this validation is differentiating it from the more common and structurally distinct monoterpenoid, 1,8-Cineole (also known as Eucalyptol), which can be a potential impurity or a mislabeled alternative. This guide outlines key experimental protocols and presents data in a comparative format to ensure the integrity of your research material.

Identity and Purity: A Comparative Overview

A primary challenge in sourcing this compound is the potential for confusion with 1,8-Cineole, a common component of eucalyptus oil. The table below summarizes the key identifiers for both compounds.

Identifier This compound 1,8-Cineole (Eucalyptol)
Chemical Formula C₂₈H₃₈O₇[1][2]C₁₀H₁₈O[3]
Molecular Weight 486.60 g/mol [1]154.25 g/mol [4]
CAS Number 172617-99-1[1]470-82-6[3][4]
Structure Class Sesquiterpenoid[1][5]Monoterpenoid

Experimental Validation Protocols

A multi-pronged approach utilizing various analytical techniques is the most robust method for confirming the identity and purity of a chemical compound.[6] The following sections detail the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Experimental Workflow

The logical flow of the validation process is depicted in the diagram below. It begins with receiving the commercial sample and proceeds through a series of analytical tests to confirm its identity and purity.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Data Interpretation & Purity Confirmation start Receive Commercial this compound doc_review Review Certificate of Analysis start->doc_review hplc HPLC Analysis (Purity & Quantification) doc_review->hplc gcms GC-MS Analysis (Volatile Impurities & Identity) doc_review->gcms nmr NMR Spectroscopy (Structural Elucidation) doc_review->nmr ftir FTIR Spectroscopy (Functional Group Analysis) doc_review->ftir compare Compare Data to Reference Standards hplc->compare gcms->compare nmr->compare ftir->compare purity_calc Calculate Purity compare->purity_calc final_decision Accept or Reject Batch purity_calc->final_decision

Caption: Experimental workflow for the validation of commercially sourced this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of a non-volatile compound like this compound.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector set at a wavelength determined by a UV scan of a reference standard.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is determined by the area percentage of the main peak.

Expected Data:

Analyte Expected Retention Time (min) Expected Purity (%) Potential Impurities
This compound Dependent on specific method> 98%Related sesquiterpenoids, degradation products
1,8-Cineole Not applicable (too volatile)--
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile impurities, such as 1,8-Cineole, and for confirming the absence of other volatile contaminants.

Protocol:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature ramp suitable for separating volatile and semi-volatile compounds.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject the sample and compare the resulting mass spectra of any peaks to a spectral library (e.g., NIST) for identification.

Expected Data:

Analyte Expected Retention Time (min) Key Mass Fragments (m/z) Purpose of Analysis
This compound Unlikely to elute under standard GC conditions-Confirm absence of volatile impurities
1,8-Cineole Dependent on specific method154, 139, 111, 93, 81, 69, 43Detection of common mislabeled compound/impurity
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for unambiguous structure elucidation and identity confirmation.[6]

Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for full structural assignment.

  • Sample Preparation: Dissolve the sample in the deuterated solvent.

  • Analysis: Compare the obtained chemical shifts, coupling constants, and correlations with published data for this compound.

Expected Data:

Technique This compound (Expected Observations) 1,8-Cineole (Expected Observations)
¹H NMR Complex spectrum with multiple signals in the aromatic, olefinic, and aliphatic regions.Simpler spectrum with characteristic signals for the methyl and methylene protons.
¹³C NMR Approximately 28 distinct carbon signals.Approximately 7 distinct carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the presence of key functional groups.[7]

Protocol:

  • Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Data:

Functional Group This compound (Expected Wavenumber, cm⁻¹) 1,8-Cineole (Expected Wavenumber, cm⁻¹)
O-H (Hydroxyl) Broad peak around 3200-3600Absent
C=O (Carbonyl) Strong peaks around 1650-1750Absent
C-O (Ether) Not the most prominent featureStrong peak around 1050-1150
C-H (Aliphatic) Multiple peaks around 2850-3000Multiple peaks around 2850-3000

By employing this systematic approach, researchers can confidently validate the identity and purity of their commercially sourced this compound, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Analysis of the Cytotoxic Properties of Eucalyptone and Menthol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro cytotoxic effects, underlying molecular mechanisms, and experimental methodologies for Eucalyptone and Menthol.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic effects of two common monoterpenoids, this compound (1,8-cineole) and Menthol. The information presented herein is synthesized from multiple in-vitro studies to offer a comprehensive overview for researchers in oncology, pharmacology, and drug discovery. This document outlines their efficacy in various cancer cell lines, delves into the molecular signaling pathways they modulate, and provides standardized protocols for the key experimental assays used to evaluate their cytotoxic potential.

I. Comparative Cytotoxic Efficacy

This compound and Menthol have both demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. The following tables summarize the IC50 values reported in various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell line, exposure time, and assay method.

Table 1: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (h)Assay
JurkatLeukemia108.33 µg/mL24MTT
JurkatLeukemia56.51 µg/mL72MTT
J77A.1Macrophage287.98 µg/mL24MTT
J77A.1Macrophage166.87 µg/mL72MTT
HepG2Hepatocellular Carcinoma> 500 µg/mL (Water Extract)24MTT
K562Chronic Myelogenous Leukemia~50 µg/mL (Ethanolic Extract)Not SpecifiedMTT
MCF-7Breast CancerConcentration-dependent inhibitionNot SpecifiedNot Specified

Table 2: Cytotoxic Activity (IC50) of Menthol on Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time (h)Assay
A-375Malignant Melanoma11.8 µM24PrestoBlue®
A549Non-small Cell Lung CarcinomaConcentration-dependent (0.05-0.8 mM)24 & 48MTT
NB4Leukemia296.7 µg/mL24MTT
NB4Leukemia250.9 µg/mL48MTT
Molt-4Leukemia280.7 µg/mL24MTT
Molt-4Leukemia247.5 µg/mL48MTT
Human Gingival FibroblastsNormal CellsHigh cytotoxicity, concentration-dependentNot SpecifiedMTT, Annexin-V

II. Mechanisms of Action: A Focus on Apoptosis

Both this compound and Menthol primarily induce cytotoxicity through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways they influence may differ.

This compound-Induced Apoptosis:

This compound has been shown to induce apoptosis through multiple pathways. In neuroblastoma cells, it can down-regulate MYC and its target genes, which are involved in cell cycle regulation and apoptosis.[1] In hepatocellular carcinoma cells, a derivative of eucalyptus extract was found to induce apoptosis via the generation of reactive oxygen species (ROS) and activation of the p38 MAPK pathway, leading to a mitochondrial-dependent apoptotic cascade.[2] Studies on various cancer cell lines suggest that extracts from Eucalyptus species can induce apoptosis, as evidenced by DNA fragmentation and changes in cell morphology.[3]

Menthol-Induced Apoptosis:

Menthol's pro-apoptotic mechanisms have been more extensively studied. It has been shown to induce apoptosis in non-small cell lung carcinoma by inhibiting the Akt signaling pathway, which leads to an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[4][5] In human adenocarcinoma Caco-2 cells, L-menthol was found to induce apoptosis through the activation of caspase-10 and by downregulating Heat Shock Protein 90 (HSP90), which in turn inhibits the pro-survival AKT pathway.[6] Furthermore, in leukemia cells, menthol induces apoptosis by upregulating caspase-3, BAX, and p53, while downregulating MDM2.[7] Some studies also suggest that menthol's cytotoxic effects on melanoma cells are mediated through the TRPM8 receptor.[8][9]

III. Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound and Menthol-induced apoptosis.

Eucalyptone_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MYC_Downregulation ↓ MYC & Target Genes This compound->MYC_Downregulation p38_MAPK ↑ p38 MAPK Activation ROS->p38_MAPK Mitochondrion Mitochondrion p38_MAPK->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MYC_Downregulation->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Menthol_Apoptosis_Pathway Menthol Menthol Akt_Inhibition ↓ Akt Pathway Inhibition Menthol->Akt_Inhibition p53_Up ↑ p53 Menthol->p53_Up HSP90_Down ↓ HSP90 Menthol->HSP90_Down Bcl2_Down ↓ Bcl-2 Akt_Inhibition->Bcl2_Down Bax_Up ↑ Bax Akt_Inhibition->Bax_Up Mitochondrion Mitochondrial Permeability Bcl2_Down->Mitochondrion Bax_Up->Mitochondrion Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis p53_Up->Bax_Up MDM2_Down ↓ MDM2 p53_Up->MDM2_Down HSP90_Down->Akt_Inhibition

Caption: Menthol-induced apoptotic signaling pathways.

IV. Experimental Protocols

Standardized protocols are crucial for the reproducibility and comparison of cytotoxicity studies. The following sections detail the methodologies for three key assays used to assess the cytotoxic effects of this compound and Menthol.

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound or Menthol. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.[12]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well.[11][12]

  • Absorbance Measurement: Mix gently and incubate for an additional 4 hours at 37°C.[12] Measure the absorbance at 570 nm using a microplate reader.[11]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound/Menthol A->B C Add MTT Reagent B->C D Incubate (3-4h) C->D E Add Solubilization Solution D->E F Incubate (4h) E->F G Read Absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

B. LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background.[14]

LDH_Assay_Workflow A Seed & Treat Cells B Centrifuge Plate A->B C Transfer Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Read Absorbance at 490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

C. Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or Menthol for the specified duration.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

  • Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.[18]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[18]

Apoptosis_Assay_Workflow A Culture & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V & PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

References

Safety Operating Guide

Proper Disposal of Eucalyptone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of eucalyptone (also known as 1,8-Cineole), a common laboratory reagent. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is a flammable liquid and vapor that can cause allergic skin reactions.[1][2][3][4] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.

Handling Guidelines:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2]

  • Avoid breathing vapors or mist.[1]

  • Prevent contact with skin, eyes, and clothing.[1][2]

Hazard Identification and Data

Understanding the specific hazards associated with this compound is the first step in managing its waste. The following table summarizes key quantitative data from safety data sheets (SDS).

Hazard ClassificationData PointValue
Physical Hazard Flash Point49 °C / 120.2 °F[1][2]
Boiling Point176 - 177 °C / 348.8 - 350.6 °F[1]
Physical StateLiquid[1]
Health Hazard Acute Oral Toxicity (LD50, Rat)2480 mg/kg[5]
Acute Dermal Toxicity (LD50, Rabbit)> 5000 mg/kg[5]
Environmental Hazard Aquatic ToxicityToxic to aquatic life with long lasting effects[2]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste: All this compound solutions and materials contaminated with this compound (e.g., absorbent pads, gloves, pipette tips) must be treated as hazardous waste.[6]

  • Segregate Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][3] Store this compound waste separately from these materials to prevent violent reactions.[8]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, leak-proof container made of a material that will not react with this compound. Plastic is often preferred for chemical waste storage.[9] The container must have a secure, screw-top cap.[8]

  • Properly Label the Container: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[10][11] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste this compound" (avoid formulas or abbreviations).

    • A clear list of all components and their approximate percentages if it is a mixed waste.[8]

    • The date when waste was first added to the container.[6]

Step 3: Waste Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[8][9] This area should be clearly marked with a "Hazardous Waste Storage Area" sign.[11]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding or removing waste.[6][9]

  • Adhere to Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[9]

Step 4: Arranging for Disposal
  • Request a Pickup: Once the waste container is full or you no longer need to add to it, submit a waste collection request to your institution's Environmental Health & Safety (EH&S) or equivalent department.[6]

  • Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and securely sealed.

Step 5: Management of Empty Containers
  • Decontaminate by Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can remove the residue.[6]

  • Collect Rinsate as Hazardous Waste: The solvent rinsate from the cleaning process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[6]

  • Dispose of the Clean Container: Once triple-rinsed, deface or remove all hazardous labels from the empty container.[6] The clean, unlabeled container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Eucalyptone_Disposal_Workflow start This compound Waste Generated is_liquid Liquid or Solid Waste? start->is_liquid liquid_waste Collect in a labeled, compatible hazardous waste container. is_liquid->liquid_waste Liquid solid_waste Collect contaminated solids (gloves, wipes) in a separate labeled bag or container. is_liquid->solid_waste Solid segregate Segregate from Incompatibles (Strong Oxidizers, Acids) liquid_waste->segregate solid_waste->segregate store Store in designated Satellite Accumulation Area (SAA). Keep container closed. segregate->store is_full Container Full? store->is_full is_full->store No request_pickup Request pickup from Environmental Health & Safety (EH&S). is_full->request_pickup Yes end Waste Properly Disposed request_pickup->end empty_container Empty this compound Container triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface labels and dispose of clean container in regular trash or recycling. triple_rinse->dispose_container collect_rinsate->liquid_waste Add to liquid waste

Caption: Workflow for the safe disposal of this compound waste.

By consistently applying these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

Essential Safety and Handling Protocols for Eucalyptone in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Eucalyptone (also known as 1,8-Cineole), a common reagent and solvent in research and development. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against the hazards associated with this compound. It is a flammable liquid and vapor that can cause skin irritation and may trigger an allergic skin reaction.

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider thicker gloves.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a splash hazard. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.
Body Protection Laboratory coatA standard laboratory coat should be worn. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be performed in a certified chemical fume hood. If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Quantitative Safety Data

Understanding the quantitative safety parameters of this compound is crucial for a comprehensive risk assessment.

Exposure Limits and Physical Properties
ParameterValueReference
Permissible Exposure Limit (PEL) No established OSHA PEL[1][2][3]
Threshold Limit Value (TLV) No established ACGIH TLV[4]
Recommended Exposure Limit (REL) No established NIOSH REL[4]
Flash Point 49 °C (120.2 °F)[1]
Boiling Point 176 - 177 °C (348.8 - 350.6 °F)[1]
Flammability Limits No data available[1]

Note: In the absence of established exposure limits, it is crucial to handle this compound with a high degree of caution, always utilizing engineering controls like a chemical fume hood to minimize potential inhalation exposure.

Glove Compatibility

The following table provides guidance on the resistance of common laboratory glove materials to this compound. "Breakthrough time" refers to the time it takes for the chemical to be detected on the inside of the glove. "Degradation" is the physical change in the glove material upon exposure to the chemical.

Glove MaterialBreakthrough TimeDegradationRecommendation
Nitrile Rubber Information not availableInformation not availableGenerally recommended for incidental contact. For prolonged use, consult manufacturer-specific data.
Butyl Rubber Information not availableInformation not availableA good option for handling this compound, offering resistance to a range of organic compounds.
Neoprene Information not availableInformation not availableMay provide adequate protection for incidental contact.
Natural Rubber (Latex) Information not availableInformation not availableNot generally recommended for handling organic solvents.

Note: Specific breakthrough times and degradation data for this compound are not widely available in standard chemical resistance charts. It is strongly recommended to consult the glove manufacturer's specific chemical resistance data for this compound or 1,8-Cineole before use, especially for applications involving prolonged or direct contact.

Experimental Protocols

Protocol 1: Steam Distillation of Eucalyptus Leaves for this compound Extraction

This protocol outlines a laboratory-scale procedure for the extraction of essential oil, primarily this compound, from Eucalyptus leaves via steam distillation.

Materials and Equipment:

  • Dried and crushed Eucalyptus leaves

  • Steam distillation apparatus (including a steam generator, a distillation flask, a condenser, and a collection vessel/separatory funnel)

  • Heating mantle or steam source

  • Running water for the condenser

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Ensure the steam distillation apparatus is clean and properly assembled in a chemical fume hood.

  • Charging the Flask: Place the dried and crushed Eucalyptus leaves into the distillation flask. Do not pack the leaves too tightly to allow for efficient steam penetration.

  • Steam Generation: Begin heating the water in the steam generator to produce a steady flow of steam.

  • Distillation: Introduce the steam into the bottom of the distillation flask containing the Eucalyptus leaves. The steam will pass through the plant material, vaporizing the volatile essential oils.

  • Condensation: The mixture of steam and essential oil vapor will travel to the condenser. The cold water circulating through the condenser will cause the vapors to condense back into a liquid.

  • Collection: Collect the condensed liquid (distillate), which will be a mixture of water and essential oil, in a collection vessel or separatory funnel.

  • Separation: As this compound is immiscible with water, the essential oil will form a separate layer. Allow the layers to fully separate in the separatory funnel and then carefully drain off the lower aqueous layer to isolate the this compound-rich essential oil.

  • Drying (Optional): To remove any residual water, the collected essential oil can be dried over an anhydrous drying agent such as sodium sulfate.

Protocol 2: Recrystallization Using this compound as a Solvent

This protocol provides a general procedure for purifying a solid organic compound using this compound as the recrystallization solvent.

Materials and Equipment:

  • Impure solid compound to be recrystallized

  • This compound (recrystallization solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Personal Protective Equipment (as specified above)

Procedure:

  • Solvent Selection: This protocol assumes this compound has been predetermined as a suitable solvent (i.e., the compound is soluble in hot this compound and insoluble in cold this compound).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. In a chemical fume hood, heat a separate flask of this compound on a hot plate. Add the minimum amount of hot this compound to the impure solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and becomes saturated.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is mandatory for a safe laboratory environment.

Handling and Storage Workflow

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Flammable Liquid Cabinet Away from Ignition Sources and Incompatibles Inspect->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood UseNonSparking Use Non-Sparking Tools WorkInHood->UseNonSparking KeepClosed Keep Container Tightly Closed When Not in Use WorkInHood->KeepClosed CollectWaste Collect Waste this compound and Contaminated Materials in a Labeled, Compatible, and Sealed Container KeepClosed->CollectWaste StoreWaste Store Waste Container in a Designated Satellite Accumulation Area CollectWaste->StoreWaste RequestPickup Request Waste Pickup by Environmental Health & Safety StoreWaste->RequestPickup

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.